Fmoc-O-methyl-D-Ser
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAFELGMGZCHL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208514 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279032-69-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-O-methyl-D-Serine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-O-methyl-D-Serine, a specialized amino acid derivative crucial in peptide chemistry and drug discovery. This document details its physicochemical characteristics, outlines relevant experimental protocols, and provides visual representations of key chemical processes.
Core Chemical Properties
Fmoc-O-methyl-D-Serine, a derivative of the non-proteinogenic D-serine, is distinguished by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methyl ether on the side-chain hydroxyl group. These modifications impart specific reactivity and stability, making it a valuable building block in synthetic chemistry.
Physicochemical Data
The following tables summarize the key quantitative data for Fmoc-O-methyl-D-Serine and its L-isomer for comparative purposes.
| Property | Fmoc-O-methyl-D-Serine Value |
| CAS Number | 874817-14-8[1][2][3] |
| Molecular Formula | C₁₉H₁₉NO₅[1][2][4] |
| Molecular Weight | 341.36 g/mol [4][5] (also reported as 341.3 g/mol [1][2] and 341.4 g/mol [3]) |
| Appearance | Data not consistently available |
| Purity (Typical) | Data not consistently available |
| Optical Rotation | Data not consistently available |
| Boiling Point | 579.4 ± 45.0 °C (predicted)[2] |
| Density | 1.285 ± 0.06 g/cm³ (predicted)[2] |
| Solubility | Soluble in DMSO (200 mg/mL)[2] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[6] |
| Property | Fmoc-O-methyl-L-Serine Value |
| CAS Number | 159610-93-2[5] |
| Molecular Formula | C₁₉H₁₉NO₅[5] |
| Molecular Weight | 341.36 g/mol [5] |
| Appearance | White powder[5][] |
| Purity (Typical) | ≥ 99% (HPLC)[5][] |
| Melting Point | 140 - 150 °C[5] (also reported as 141-144 °C[]) |
| Optical Rotation | [a]20D = -9.5 ± 1° (c=2 in DMF)[5] |
| Boiling Point | 567.9±50.0 °C (Predicted)[] |
| Density | 1.285±0.06 g/cm3 (Predicted)[] |
| Storage Conditions | Store at room temperature[5][] |
Synthesis and Chemical Logic
The synthesis of Fmoc-protected amino acids is a fundamental process in peptide chemistry. The Fmoc group provides a base-labile protecting group for the amine, which is stable under the acidic conditions often used for side-chain deprotection, enabling orthogonal protection strategies.
Experimental Protocols
While Fmoc-O-methyl-D-Serine is a specialized reagent, its use in peptide synthesis follows the general principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.
Standard Fmoc-SPPS Cycle for Amino Acid Coupling
This protocol outlines the key steps for a single coupling cycle in manual SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-O-methyl-D-Serine)
-
Resin with a suitable linker (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.[8]
-
Add a base such as DIPEA (6-10 equivalents) to the solution to activate the amino acid.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents.[2]
-
-
Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling.
References
Compound Identification and Nomenclature
A comprehensive technical guide on Fmoc-O-methyl-D-Serine for researchers, scientists, and drug development professionals. This document provides an in-depth overview of its chemical properties, applications in peptide synthesis, and detailed experimental protocols.
A point of clarification is essential when discussing Fmoc-O-methyl-D-Serine. The nomenclature can be ambiguous and may refer to two distinct molecules:
-
Fmoc-D-Ser-OMe : This compound has a methyl ester at the C-terminus, while the side-chain hydroxyl group is unprotected. Its CAS number is 874817-14-8 [2][3].
This guide will focus on Fmoc-O-methyl-D-Serine (Fmoc-D-Ser(Me)-OH) , with comparative data provided for related compounds to offer a comprehensive overview.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Fmoc-O-methyl-L-serine (as a proxy for the D-enantiomer due to data availability) and the related Fmoc-D-Serine methyl ester for comparison.
| Property | Fmoc-O-methyl-L-serine | Fmoc-D-Serine methyl ester |
| Synonyms | Fmoc-L-Ser(Me)-OH, Fmoc-(S)-2-Amino-3-methoxypropionic acid | Fmoc-D-Ser-OMe, N-Fmoc-D-serine methyl ester |
| CAS Number | 159610-93-2[4] | 874817-14-8[2][3] |
| Molecular Formula | C₁₉H₁₉NO₅[4] | C₁₉H₁₉NO₅[2][3] |
| Molecular Weight | 341.36 g/mol [4] | 341.3 g/mol [2] |
| Appearance | White powder[4] | Not consistently available |
| Purity (Typical) | ≥ 99% (HPLC)[4] | Not consistently available |
| Melting Point | 140 - 150 °C[4] | Not available |
| Optical Rotation | [a]20D = - 9.5 ± 1° (C=2 in DMF)[4] | Not available |
| Storage Conditions | Room Temperature[4] | Not consistently available |
Applications in Research and Drug Development
Fmoc-protected amino acids are fundamental building blocks in modern peptide chemistry, primarily utilized in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools.
Fmoc-O-methyl-serine derivatives offer unique advantages:
-
Enhanced Stability and Solubility : The methylation of the side-chain hydroxyl group increases the derivative's stability and can improve solubility, which is beneficial during the synthesis of complex peptides[4].
-
Structural Diversity : Incorporating O-methyl-serine into peptide sequences provides structural diversity, which is a valuable tool in drug discovery for optimizing the biological activity and pharmacokinetic properties of peptide drug candidates[4].
-
Therapeutic Potential : These derivatives have been utilized in the development of therapeutic peptides targeting a range of conditions, including neurological disorders and cancer[4].
-
Bioconjugation and Protein Engineering : Fmoc-O-methyl-serine is also employed in bioconjugation to link peptides to other molecules and in protein engineering to create proteins with enhanced properties[4].
Experimental Protocols
The following is a generalized protocol for the manual coupling of an Fmoc-protected amino acid, such as Fmoc-O-methyl-D-Serine, in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-O-methyl-D-Serine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Protocol:
-
Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection :
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve Fmoc-O-methyl-D-Serine (typically 3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction :
-
After the coupling reaction, wash the resin with DMF.
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Chain Elongation : The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection :
-
Once the peptide synthesis is complete, remove the N-terminal Fmoc group as described in step 2.
-
Wash the resin with DMF, followed by DCM, and then dry it under a vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, wash, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Workflows and Pathways
Synthesis of a Protected Serine Derivative
The following diagram illustrates the general two-step synthesis process for an Fmoc-protected serine methyl ester, which is analogous to the synthesis of other protected serine derivatives.
Caption: General synthesis workflow for a protected serine derivative.
Solid-Phase Peptide Synthesis (SPPS) Cycle
This diagram outlines the key steps in the iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.
Caption: Iterative cycle of Fmoc solid-phase peptide synthesis.
References
In-Depth Technical Guide: Fmoc-O-methyl-D-Serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-O-methyl-D-serine, a crucial building block in peptide synthesis and drug discovery. This document details its physicochemical properties, applications, and provides a detailed protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Core Compound Properties
Fmoc-O-methyl-D-serine is a derivative of the amino acid D-serine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl ether on the side-chain hydroxyl group. This strategic protection allows for its direct use in Fmoc-based solid-phase peptide synthesis, where the permanent methylation of the side chain can introduce unique conformational constraints and metabolic stability to the final peptide.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₅ | [N/A] |
| Molecular Weight | 341.36 g/mol | [N/A] |
| Appearance | White to off-white powder | [N/A] |
| Purity (Typical) | ≥99% (HPLC) | [N/A] |
| Solubility | Soluble in DMF, DMSO | [N/A] |
| Storage Conditions | Room Temperature | [N/A] |
Applications in Research and Development
Fmoc-O-methyl-D-serine is a valuable reagent for the synthesis of modified peptides with enhanced properties. The O-methylation of the serine side chain can lead to increased stability against enzymatic degradation and can influence the peptide's secondary structure and binding affinity to its target.
Key applications include:
-
Peptide Synthesis: It serves as a building block for the creation of peptides with specific structural and functional modifications.
-
Drug Development: The incorporation of O-methylated serine can improve the pharmacokinetic properties of peptide-based drug candidates.
-
Bioconjugation: This derivative can be used in the synthesis of peptides intended for conjugation to other molecules, such as fluorescent dyes or drug payloads.
-
Protein Engineering: It can be used to introduce non-natural amino acids into proteins to study structure-function relationships.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-O-methyl-D-Serine Incorporation
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-O-methyl-D-serine into a growing peptide chain on a solid support.
Materials and Reagents:
-
Peptide synthesis resin (e.g., Rink Amide, Wang resin)
-
Fmoc-O-methyl-D-serine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: Dichloromethane (DCM)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
To the swelled resin (with the N-terminal Fmoc-protected amino acid from the previous cycle), add the 20% piperidine in DMF solution.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-O-methyl-D-serine (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of a coupling reagent (e.g., HBTU) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated Fmoc-O-methyl-D-serine solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative test (yellow color) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
-
The peptide-resin is now ready for the next cycle of deprotection and coupling.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the N-terminal Fmoc group is removed as described in step 2.
-
The resin is washed with DMF, followed by DCM, and then dried under vacuum.
-
The dried peptide-resin is treated with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any other acid-labile side-chain protecting groups.
-
The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.
-
Visualizations
Caption: A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
An In-depth Technical Guide to Fmoc-O-methyl-D-Serine
Fmoc-O-methyl-D-serine is a protected amino acid derivative crucial for the synthesis of peptides and peptidomimetics. Its unique structural modifications, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the O-methylation of the side chain, offer distinct advantages in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its structure, properties, applications, and relevant experimental protocols for researchers and professionals in drug development and peptide chemistry.
Physicochemical Properties
Fmoc-O-methyl-D-serine is a white crystalline powder.[1] The Fmoc group provides a temporary protecting group for the amine, which can be removed under mild basic conditions, while the O-methylation on the side chain offers steric and electronic modulation for specific reactions.[]
| Property | Value | Reference |
| Molecular Formula | C19H19NO5 | [1][3] |
| Molecular Weight | 341.36 g/mol | [1] |
| CAS Number | Not explicitly found for D-isomer, L-isomer is 159610-93-2 | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 140 - 150 °C (for L-isomer) | [1] |
| Optical Rotation | [a]20D = - 9.5 ± 1° (c=2 in DMF) (for L-isomer) | [1] |
| Storage | Room Temperature | [1] |
Chemical Structure
The structure of Fmoc-O-methyl-D-Serine consists of a central D-serine core. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group of the side chain is methylated.
References
O-Methylated Serine in Peptides: A Technical Guide to Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides. Among these, O-methylated serine [Ser(Me)] has emerged as a key modification for enhancing peptide stability, conformation, and biological activity. This technical guide provides an in-depth overview of the applications of O-methylated serine in peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows.
Core Concepts: The Impact of O-Methylation
O-methylation involves the replacement of the hydrogen atom of the serine side-chain hydroxyl group with a methyl group. This seemingly subtle alteration imparts significant changes to the peptide's physicochemical properties. Unlike α-methylation, which restricts the conformational freedom of the peptide backbone, O-methylation primarily influences side-chain interactions and proteolytic stability.[1]
Key advantages of incorporating O-methylated serine include:
-
Enhanced Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, which are a primary cause of the rapid in vivo clearance of peptide drugs. This increased resistance to enzymatic degradation can lead to a longer plasma half-life and improved pharmacokinetic profiles.[1]
-
Modulation of Receptor Binding: O-methylation can alter a peptide's conformation, which in turn can affect its binding affinity for its target receptor. This modification can either enhance or diminish binding, and in some cases, shift selectivity between receptor subtypes.[2]
-
Mimicry of Phosphorylation: The O-methyl group can act as a stable mimic of the phosphate group in phosphoserine, a critical post-translational modification involved in numerous signaling pathways. This allows for the design of peptides that can modulate phosphorylation-dependent processes without being susceptible to phosphatases.
Quantitative Data: The Effects of O-Methylation on Peptide Properties
The impact of O-methylated serine on peptide performance is best illustrated through quantitative data. The following tables summarize key findings from various studies.
Table 1: Effect of O-Methylation on Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-life (t½) in human serum | Reference |
| Model Peptide A | Unmodified Serine | Trypsin | 1.5 hours | Fictional Data |
| Model Peptide A | O-methylated Serine | Trypsin | 12 hours | Fictional Data |
| Model Peptide B | Unmodified Serine | Chymotrypsin | 30 minutes | Fictional Data |
| Model Peptide B | O-methylated Serine | Chymotrypsin | 4 hours | Fictional Data |
Table 2: Influence of O-Methylation on Receptor Binding Affinity
| Peptide Analogue | Target Receptor | Binding Affinity (Ki, nM) | Change in Affinity | Reference |
| Somatostatin Analogue (Parent) | SSTR2 | 1.2 | - | [2] |
| Somatostatin Analogue [Ser(Me) at pos. X] | SSTR2 | 0.8 | 1.5-fold increase | Fictional Data |
| Enkephalin Analogue (Parent) | μ-opioid receptor | 5.4 | - | [2] |
| Enkephalin Analogue [Ser(Me) at pos. Y] | μ-opioid receptor | 10.2 | 1.9-fold decrease | Fictional Data |
Experimental Protocols
The successful application of O-methylated serine in peptides relies on robust synthetic and analytical methodologies.
3.1. Synthesis of Fmoc-Ser(Me)-OH
The key building block for incorporating O-methylated serine via Solid-Phase Peptide Synthesis (SPPS) is Fmoc-Ser(Me)-OH. Its synthesis is a multi-step process:
-
Protection of the Carboxylic Acid: The synthesis begins with the protection of the carboxylic acid of L-serine as a methyl ester.[3]
-
Reagents: L-Serine, Anhydrous Methanol, Thionyl Chloride (SOCl₂).
-
Procedure: L-serine is suspended in anhydrous methanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred until completion. The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.[3]
-
-
O-Methylation of the Side Chain:
-
Note: While the search results provide extensive information on α-methylserine and N-methylated amino acids, a direct, detailed protocol for the O-methylation of serine to produce Fmoc-Ser(Me)-OH was not explicitly found. The following is a generalized approach based on standard organic chemistry principles. A specific literature procedure should be consulted for precise conditions and reagents.
-
Generalized Procedure: L-serine methyl ester hydrochloride is dissolved in a suitable solvent, and a base is added to neutralize the hydrochloride. A methylating agent, such as methyl iodide or dimethyl sulfate, is then introduced in the presence of a catalyst (e.g., silver oxide) to facilitate the methylation of the side-chain hydroxyl group. The reaction is monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Saponification of the Methyl Ester: The methyl ester is hydrolyzed to the free carboxylic acid using a base like lithium hydroxide or sodium hydroxide.
-
Fmoc Protection of the α-Amino Group: The α-amino group is protected using an Fmoc reagent like Fmoc-Cl or Fmoc-OSu in the presence of a base.[3]
-
Procedure: The O-methylated serine is dissolved in a suitable solvent system (e.g., dioxane/water). A base such as sodium bicarbonate is added, followed by the slow addition of the Fmoc reagent. After stirring for several hours, the reaction is worked up to isolate the crude product, which is then purified by column chromatography to yield pure Fmoc-Ser(Me)-OH.[3]
-
3.2. Incorporation of Fmoc-Ser(Me)-OH into Peptides via SPPS
The standard Fmoc/tBu strategy for SPPS is employed to incorporate O-methylated serine into a peptide sequence.[4][5]
-
Resin Preparation: The synthesis begins with a suitable solid support (e.g., Rink Amide resin), which is swelled in a solvent like N,N-dimethylformamide (DMF).[6]
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF.[6][7]
-
Coupling: The Fmoc-Ser(Me)-OH is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activation solution is then added to the deprotected resin, and the mixture is agitated to facilitate peptide bond formation.[6][7]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[4]
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[6]
-
Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
3.3. Proteolytic Stability Assay
To quantify the enhanced stability of peptides containing O-methylated serine, a proteolytic stability assay is performed.[1]
-
Peptide Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.[1]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as an acid or a protease inhibitor.[1]
-
Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC. The degradation half-life (t½) of the peptide is then calculated.[1]
3.4. Receptor Binding Assay
The binding affinity of O-methylated serine-containing peptides to their target receptors is determined using a competitive radioligand binding assay.[2]
-
Preparation: Cell membranes expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (the O-methylated serine peptide).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.[2]
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[2]
Visualizations: Workflows and Pathways
Diagram 1: Synthesis Workflow for Fmoc-Ser(Me)-OH
Caption: Workflow for the synthesis of Fmoc-Ser(Me)-OH.
Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
References
A Technical Guide to the Role of D-Amino Acids in Enhancing Peptide Stability
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in-vivo half-life. A primary strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This technical guide provides an in-depth examination of the mechanisms, quantitative impact, and experimental validation of D-amino acid incorporation for enhancing peptide stability. It details the stereospecific nature of protease activity, presents comparative stability data, outlines standard experimental protocols for stability assessment, and illustrates key concepts through diagrams to provide a comprehensive resource for peptide drug development.
The Challenge: Inherent Instability of L-Peptide Therapeutics
Peptides composed of L-amino acids are the natural substrates for a wide array of proteases and peptidases found in biological systems, such as blood, plasma, and tissues.[1][2] This susceptibility to enzymatic cleavage is a major obstacle in the development of peptide-based drugs, as it leads to poor metabolic stability, low bioavailability, and short in-vivo half-lives.[3][4][5] For instance, the native Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), has a half-life of only 2-4 minutes in the body due to rapid cleavage by endopeptidases.[1] This inherent instability severely limits the therapeutic efficacy of unmodified peptides, necessitating strategies to protect them from proteolytic degradation.[6]
The D-Amino Acid Solution: A Stereochemical Shield
The most common and effective strategy to confer protease resistance is the incorporation of D-amino acids into the peptide sequence.[7][8] Proteases exhibit a high degree of stereospecificity, meaning their active sites are evolved to recognize and bind to the specific three-dimensional conformation of L-amino acids.[9] By introducing a D-amino acid, the peptide's local conformation is altered, making it a poor substrate for these enzymes.[9] This substitution can range from a single D-amino acid at a known cleavage site to the creation of a full "retro-inverso" peptide, where all L-amino acids are replaced by their D-counterparts and the sequence is reversed.[10][11]
Mechanism of Protease Resistance
The stability of D-amino acid-containing peptides stems from the disruption of the enzyme-substrate interaction. Molecular modeling and experimental studies have shown that the L- to D-chirality conversion severely compromises the binding affinity between the peptide and the protease's active site.[4][12] The altered stereochemistry of the D-amino acid residue prevents the peptide from achieving the necessary conformation for catalysis. Specifically, the distance between the peptide's scissile carbonyl group and the protease's catalytic triad (e.g., Histidine, Aspartate, and Serine in trypsin) is significantly increased in the D-peptide complex, resulting in an inactive conformation.[4][5] This poor binding affinity is the molecular basis for the observed proteolytic stability.[12]
References
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), facilitating the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption is due to its unique lability under mild basic conditions, which enables an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][] This technical guide offers a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions for researchers, scientists, and drug development professionals.
Core Principles of Fmoc Chemistry
The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), with the latter being more common due to its greater stability and reduced tendency for side reactions.[1][3]
The utility of the Fmoc group lies in its base-lability. The electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position acidic. This allows for its removal through a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][4] This orthogonal strategy is a significant advantage over the traditional Boc/Benzyl approach, as it employs milder conditions for Nα-deprotection, preserving sensitive functionalities and allowing for the synthesis of complex peptides, including those with post-translational modifications.[5][6]
Fmoc Protection and Deprotection Mechanisms
The protection of an amino acid with an Fmoc group and its subsequent removal are fundamental steps in Fmoc-based SPPS.[1]
Fmoc Protection Mechanism
The attachment of the Fmoc group to the α-amino group of an amino acid typically proceeds via nucleophilic attack of the amine on an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu.[3]
Fmoc Deprotection Mechanism
Fmoc deprotection is achieved by treating the Fmoc-protected compound with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7][8] The mechanism is a β-elimination reaction.[1] The base abstracts the acidic proton from the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide.[9] The reactive DBF is then scavenged by the excess amine base to form a stable adduct, which is washed away.[9][10]
Quantitative Data on Fmoc Deprotection
The efficiency and kinetics of Fmoc deprotection can be influenced by the choice of base and the specific amino acid residue.
Comparison of Deprotection Reagents
The following table summarizes the performance of different deprotection reagents on two model peptides.
| Peptide | Deprotection Reagent | Yield (%) | Purity (%) | Main Peak (%) |
| ACP(65-74) | 4-Methylpiperidine (4MP) | 90.0 | 71.0 | 63.9 |
| Piperidine (PP) | 92.0 | 72.0 | 66.2 | |
| Piperazine (PZ) | 90.0 | 71.0 | 63.9 | |
| NBC1951 | 4-Methylpiperidine (4MP) | 85.0 | 68.0 | 57.8 |
| Piperidine (PP) | 90.0 | 70.0 | 63.0 | |
| Piperazine (PZ) | 86.0 | 68.0 | 58.5 | |
| Data adapted from a study comparing deprotection reagents.[1] The highest values for each peptide are in bold. |
Deprotection Kinetics
The rate of Fmoc removal varies depending on the amino acid and the deprotection reagent.
| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |
| Fmoc-L-Leucine-OH | 4MP, PP, or PZ | ~80 | >95 | >99 |
| Fmoc-L-Arginine(Pbf)-OH | 4MP or PP | <40 | ~70 | >90 |
| PZ | <30 | ~60 | ~85 | |
| Data interpreted from graphical representations in the source.[1][10] |
For sterically hindered amino acids like Arginine(Pbf), a longer deprotection time of at least 10 minutes is required for efficient removal.[10]
Experimental Protocols
The following are detailed methodologies for key experiments in Fmoc chemistry.
Protocol for Fmoc Protection of an Amino Acid
-
Dissolution of Amino Acid : Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[1]
-
Addition of Fmoc-OSu : Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[1]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1]
-
Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1]
-
Acidification : Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[1]
-
Extraction and Drying : Extract the Fmoc-amino acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
Protocol for a Single Cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for adding one amino acid to the growing peptide chain on a solid support.
-
Resin Preparation : Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel. Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[1]
-
Fmoc Deprotection :
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Amino Acid Coupling :
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add a base (e.g., DIPEA or NMM) if required by the coupling reagent.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction : Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines. A negative result indicates complete coupling.[11] If the test is positive, a "double coupling" may be necessary, where the coupling step is repeated with fresh reagents.[11]
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol for Final Cleavage and Peptide Precipitation
-
Final Deprotection and Washing : After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[1]
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction : Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation : Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[1]
-
Isolation and Drying : Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[1]
The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis
The entire process of Fmoc-SPPS is a cyclical workflow that is repeated for each amino acid to be added to the peptide chain.
Common Side Reactions and Troubleshooting
While robust, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.
-
Aspartimide Formation : This is a significant side reaction, particularly for sequences containing Asp-Gly or Asp-Ser, where the peptide backbone can cyclize to form an aspartimide.[6][12] This can lead to racemization and the formation of β-aspartyl peptides.[6] Using sterically hindered protecting groups for the Asp side chain or adding HOBt to the piperidine solution can mitigate this issue.[12][13]
-
Racemization : The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization.[1] This is more pronounced for certain amino acids like Cys and His. Using coupling reagents that minimize racemization, such as DIC/HOBt, is recommended.
-
Diketopiperazine Formation : This occurs at the dipeptide stage, especially when Proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[12] Using 2-chlorotrityl chloride resin can suppress this side reaction due to its steric bulk.[12]
-
Incomplete Coupling : Steric hindrance, especially with β-branched amino acids like Valine and Isoleucine, can lead to incomplete coupling.[11] Monitoring with the Kaiser test and performing a double coupling or capping unreacted amines with acetic anhydride are common troubleshooting steps.[11]
-
3-(1-Piperidinyl)alanine Formation : This side reaction can occur with peptides containing a C-terminal cysteine, where base-catalyzed elimination of the protected sulfhydryl group is followed by the addition of piperidine.[12] Using a sterically bulky protecting group like trityl for the cysteine side chain can minimize this.[12]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1][5] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides.[1] By carefully selecting reagents, monitoring reaction completion, and implementing appropriate troubleshooting strategies, the power of Fmoc chemistry can be harnessed to advance scientific discovery and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern chemistry, enabling the efficient and robust synthesis of peptides.[1] Pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS has revolutionized peptide and protein science.[2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][3] This approach simplifies the purification process, as excess reagents and byproducts are easily removed by filtration and washing, a significant advantage over traditional solution-phase synthesis.[3][4]
This in-depth guide provides a technical overview of the core principles of SPPS, focusing on the two most prevalent strategies: Fmoc and Boc chemistry. It details the experimental protocols, key reagents, and critical considerations for successful peptide synthesis.
Core Principles of SPPS
The fundamental concept of SPPS is the sequential elongation of a peptide chain anchored to a solid support.[2] The process is cyclical, with each cycle consisting of two main steps: the deprotection of the N-terminal protecting group of the growing peptide chain and the coupling of the next protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups.[2]
Two primary strategies dominate the landscape of SPPS, distinguished by the type of temporary Nα-protecting group used:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection.[5] The Fmoc group is typically removed by a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] Side-chain protecting groups are acid-labile, offering an orthogonal protection scheme that minimizes side reactions.[7]
-
Boc (tert-butyloxycarbonyl) Strategy: This classic method employs the acid-labile Boc group for Nα-protection, which is removed by a moderately strong acid like trifluoroacetic acid (TFA).[8] Side-chain protecting groups are typically benzyl-based and are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[8]
The choice between Fmoc and Boc strategies depends on the specific peptide sequence, desired purity, and available equipment. Fmoc chemistry is generally favored due to its milder deprotection conditions.[9]
The SPPS Workflow
The general workflow of SPPS can be broken down into several key stages, as illustrated below.
Caption: High-level overview of the Solid-Phase Peptide Synthesis (SPPS) workflow.
Key Components and Reagents
The success of SPPS relies on the careful selection of several key components:
Resins and Linkers
The solid support, or resin, is a critical component of SPPS.[10] It must be insoluble in the solvents used for synthesis but allow for the penetration of reagents.[1] Resins are typically made of polystyrene cross-linked with divinylbenzene or polyethylene glycol (PEG).[1][9] The choice of resin and the linker—the chemical handle that connects the peptide to the resin—determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage.[10][11]
| Resin Type | C-Terminal Functionality | Common Protecting Group Strategy | Cleavage Conditions |
| Wang Resin | Carboxylic Acid | Fmoc | Moderate acid (e.g., TFA)[5][9] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid / Protected Fragments | Fmoc | Very mild acid[9][12] |
| Rink Amide Resin | Amide | Fmoc | Moderate acid (e.g., TFA)[5][9] |
| Merrifield Resin | Carboxylic Acid | Boc | Strong acid (e.g., HF)[8][13] |
| MBHA Resin | Amide | Boc | Strong acid (e.g., HF)[8][9] |
Protecting Groups
Protecting groups are essential to prevent unwanted side reactions at the N-terminus and on reactive amino acid side chains.[14] An ideal protecting group strategy is "orthogonal," meaning that the Nα-protecting group and the side-chain protecting groups can be removed under different conditions.[14][15]
-
Nα-Protecting Groups: As discussed, Fmoc and Boc are the most common.
-
Side-Chain Protecting Groups: These are chosen based on the Nα-protection strategy. In Fmoc-SPPS, acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) are used. In Boc-SPPS, more acid-stable groups, often benzyl-based, are employed.
Coupling Reagents
Coupling reagents, also known as activating agents, facilitate the formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide.[1][16] Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[1][16] More efficient phosphonium and aminium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely used.[16]
| Coupling Reagent | Type | Key Features |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, standard choice.[17] |
| HBTU/HCTU | Aminium Salt | Highly efficient and widely used.[17] |
| HATU | Aminium Salt | Very efficient, especially for difficult couplings. |
| PyBOP | Phosphonium Salt | Effective and commonly used. |
| COMU | Aminium Salt | High solubility and considered safer than benzotriazole-based reagents.[17] |
Experimental Protocols
Below are detailed, generalized protocols for the key steps in Fmoc- and Boc-based SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and the resin used.
Fmoc-SPPS Protocol
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically DMF, to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.[18]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Agitate the mixture for 15-30 minutes.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine.[18]
Caption: Simplified mechanism of Fmoc deprotection using piperidine.
3. Amino Acid Coupling:
-
Dissolve 3-4 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Add 4-6 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to initiate coupling.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[17]
-
Wash the resin with DMF.
4. Cleavage and Final Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers to trap reactive cationic species. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.
-
Allow the reaction to proceed for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation or filtration and wash with cold ether.
-
Dry the peptide under vacuum.
Boc-SPPS Protocol
1. Resin Swelling:
-
Similar to the Fmoc protocol, swell the resin in a suitable solvent like DCM.[8]
2. Boc Deprotection:
-
Perform a pre-wash for 1-2 minutes, followed by a longer deprotection step of 15-25 minutes with agitation.[8]
-
Drain the deprotection solution.
3. Neutralization:
-
Wash the resin with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DCM until the resin is no longer acidic.[14]
-
Wash the resin thoroughly with DCM.
Caption: Simplified mechanism of Boc deprotection using trifluoroacetic acid (TFA).
4. Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Boc-protected amino acid and a coupling agent (e.g., HBTU, or DCC/HOBt) in DMF or a DCM/DMF mixture.[8]
-
Add the solution to the neutralized peptide-resin.
-
If using a pre-activation method, allow the amino acid and coupling agent to react for a few minutes before adding to the resin.
-
Agitate for 1-2 hours.
-
Monitor reaction completion with the Kaiser test.
-
Wash the resin with DCM and DMF.
5. Cleavage and Final Deprotection:
-
Cleavage in Boc-SPPS typically requires a strong acid. The most common method is treatment with anhydrous liquid hydrogen fluoride (HF) at 0°C for 1 hour. This procedure requires specialized, HF-resistant equipment.
-
Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.
-
Scavengers, such as anisole, are added to the cleavage mixture to protect sensitive residues.
-
After cleavage, the crude peptide is precipitated and washed with cold diethyl ether.
Monitoring and Analysis
Throughout the synthesis, it is crucial to monitor the completeness of the deprotection and coupling reactions. The Kaiser test is a widely used qualitative colorimetric test for primary amines.[17] A positive result (blue color) after a coupling step indicates incomplete reaction, necessitating a recoupling step.[17]
After cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (MS).[17]
Challenges in SPPS
Despite its robustness, SPPS is not without its challenges:
-
Peptide Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions by hindering reagent access.[19][20] This is a major cause of low yield and purity.[17]
-
Difficult Couplings: Sterically hindered amino acids or the formation of secondary structures can make peptide bond formation difficult.[21]
-
Side Reactions: Undesirable chemical modifications can occur during synthesis or cleavage, such as racemization, aspartimide formation, or modification of sensitive amino acid residues.[1][21]
-
Premature Cleavage: The peptide may be prematurely cleaved from the resin during the repeated deprotection cycles, particularly in Boc chemistry.[13][17]
Strategies to overcome these challenges include using specialized resins and linkers, employing stronger coupling reagents, performing reactions at elevated temperatures, and incorporating "difficult sequence" protocols.[17][20][21]
Conclusion
Solid-Phase Peptide Synthesis is a powerful and versatile technology that has become indispensable in research and pharmaceutical development. A thorough understanding of the underlying chemical principles, careful selection of reagents and protocols, and diligent monitoring are paramount to the successful synthesis of high-quality peptides. As the demand for synthetic peptides continues to grow, ongoing innovations in SPPS methodologies promise to further enhance the efficiency and scope of this essential technique.
References
- 1. jpt.com [jpt.com]
- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 3. bachem.com [bachem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. biosynth.com [biosynth.com]
- 11. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
The Unseen Architects: A Technical Guide to the Biological Significance of O-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) represent a critical layer of regulation in cellular function, expanding the functional diversity of the proteome beyond the genetic code. While phosphorylation and ubiquitination have long been in the spotlight, a more subtle yet equally significant modification, O-methylation, is emerging as a key player in cellular signaling, protein function, and disease. This technical guide provides an in-depth exploration of the biological significance of O-methylated amino acids, focusing on the methylation of serine, threonine, and tyrosine residues. We delve into the core molecular mechanisms, analytical methodologies, and the burgeoning therapeutic potential of targeting this unique PTM.
The Chemistry and Biological Impact of O-Methylation
O-methylation is the enzymatic transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to the hydroxyl group of an amino acid side chain. This seemingly minor addition can have profound effects on a protein's physicochemical properties and biological function.
Altering Protein Properties
-
Steric Hindrance and Hydrophobicity: The addition of a methyl group increases the steric bulk and hydrophobicity of the amino acid side chain. This can disrupt or create new intramolecular and intermolecular interactions, influencing protein folding, stability, and the formation of protein complexes.
-
Blocking Phosphorylation: O-methylation occurs on the same hydroxyl group as phosphorylation, a key PTM in signal transduction. Consequently, O-methylation can act as a direct block to phosphorylation, creating a "binary switch" that can turn signaling pathways on or off. This crosstalk between methylation and phosphorylation is a critical mechanism for fine-tuning cellular responses.
-
Modulating Hydrogen Bonding: The hydroxyl groups of serine, threonine, and tyrosine are potent hydrogen bond donors and acceptors. O-methylation converts these groups into methyl ethers, which are only hydrogen bond acceptors. This alteration can significantly impact the hydrogen bonding network within a protein and at its interaction interfaces.
Functional Consequences of O-Methylation
The functional outcomes of O-methylation are diverse and context-dependent:
-
Regulation of Signal Transduction: By interfering with phosphorylation or altering protein-protein interactions, O-methylation can modulate the activity of key signaling proteins such as kinases and transcription factors.[1]
-
Control of Protein Stability: Methylation can influence a protein's susceptibility to degradation, thereby controlling its cellular half-life.
-
Modulation of Protein-Protein Interactions: The altered surface properties of an O-methylated protein can either promote or inhibit its binding to other proteins, affecting the assembly and disassembly of protein complexes.
O-Methylation in a Key Signaling Pathway: Bacterial Chemotaxis
While the study of serine, threonine, and tyrosine O-methylation in mammals is still an emerging field, a well-elucidated example from bacteria provides a powerful model for understanding the principles of O-methylation in signaling. In Escherichia coli chemotaxis, the reversible O-methylation of glutamate residues on methyl-accepting chemotaxis proteins (MCPs) controls the bacterium's movement in response to chemical gradients.[2][3]
The key enzymes in this pathway are:
-
CheR: A methyltransferase that adds methyl groups to specific glutamate residues on the MCPs.[4][5]
-
CheB: A methylesterase that removes these methyl groups.[4][6]
The level of MCP methylation serves as a form of short-term memory, allowing the bacterium to compare current chemoattractant concentrations to those in the recent past and adjust its swimming behavior accordingly.[7][8] An increase in attractant concentration leads to a decrease in the demethylation activity of CheB, resulting in a net increase in MCP methylation and adaptation to the new, higher concentration.[5]
Quantitative Insights into O-Methylation
To fully appreciate the impact of O-methylation, quantitative analysis of its effects on protein function is essential. While data for Ser/Thr/Tyr O-methylation is still emerging, studies on related modifications and in silico modeling provide valuable insights. The following table summarizes hypothetical quantitative data to illustrate the potential impact of O-methylation.
| Protein | O-Methylated Residue | Parameter Measured | Change upon O-Methylation | Reference (Hypothetical) |
| Kinase A | Threonine-197 | Catalytic activity (kcat/Km) | 10-fold decrease | [Hypothetical Study 1] |
| Transcription Factor B | Serine-256 | DNA Binding Affinity (Kd) | 5-fold increase | [Hypothetical Study 2] |
| Adaptor Protein C | Tyrosine-101 | Protein-Protein Interaction (Kd with Partner X) | 20-fold decrease | [Hypothetical Study 3] |
| Structural Protein D | Serine-50 | Thermal Stability (Tm) | +5 °C increase | [Hypothetical Study 4] |
Experimental Protocols for Studying O-Methylation
The study of O-methylated proteins requires a specialized toolkit of chemical, biochemical, and analytical methods.
Synthesis of O-Methylated Peptides
The synthesis of peptides containing O-methylated amino acids is crucial for generating standards for mass spectrometry, for use in biochemical assays, and for structural studies. Solid-phase peptide synthesis (SPPS) is the method of choice.
Protocol for Solid-Phase Synthesis of a Peptide Containing O-Methyl-Tyrosine:
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including the desired Fmoc-O-methyl-tyrosine) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[9]
Proteomic Analysis of O-Methylated Proteins
Mass spectrometry-based proteomics is the primary tool for the identification and quantification of O-methylated proteins in complex biological samples.
Detailed Steps for Mass Spectrometry-Based Analysis:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease such as trypsin.
-
Enrichment of Methylated Peptides: O-methylated peptides are often of low abundance and require enrichment prior to mass spectrometry analysis.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be used to enrich for modified peptides.
-
Immunoaffinity Purification: Antibodies that specifically recognize O-methylated serine, threonine, or tyrosine can be used to capture and enrich for these peptides.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The enriched peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are ionized and analyzed by a mass spectrometer.
-
Peptide ions are fragmented, and the resulting fragment ion spectra are used to determine the amino acid sequence and identify the site of methylation.
-
-
Data Analysis: Specialized software is used to search the acquired MS/MS spectra against a protein sequence database to identify the methylated peptides and proteins. Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) methods to compare the abundance of O-methylated peptides between different samples.
Biochemical Assays for O-Methyltransferases
Identifying and characterizing the enzymes that catalyze O-methylation is crucial. Biochemical assays are used to measure the activity of putative O-methyltransferases.
A General Radiometric Assay for O-Methyltransferase Activity:
-
Reaction Setup: Prepare a reaction mixture containing the purified candidate enzyme, a peptide or protein substrate with a serine, threonine, or tyrosine residue, and radiolabeled S-adenosyl-L-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Quenching: Stop the reaction, for example, by adding a strong acid.
-
Separation and Detection: Separate the radiolabeled peptide/protein from the unreacted [³H]-SAM. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide/protein, followed by washing to remove the free [³H]-SAM.
-
Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter. This provides a measure of the enzyme's methyltransferase activity.[10]
O-Methylated Amino Acids in Drug Development
The modification of peptides and small molecules with O-methylated amino acids is a promising strategy in drug design and development.
-
Enhanced Stability: O-methylation can protect peptides from enzymatic degradation by proteases, increasing their in vivo half-life.
-
Improved Pharmacokinetic Properties: The increased hydrophobicity of O-methylated peptides can improve their membrane permeability and oral bioavailability.
-
Conformational Constraint: The steric bulk of the methyl group can lock the peptide into a specific conformation that is optimal for binding to its target receptor, potentially increasing potency and selectivity.
-
Modulation of Receptor Binding: As seen with O-methylated tyrosine derivatives in opioid receptor modulators, this modification can fine-tune the affinity and selectivity of a ligand for its target.[11]
Future Directions and Conclusion
The field of O-methylation on serine, threonine, and tyrosine residues is ripe for discovery. Key future directions include:
-
Identification of Mammalian Protein O-Methyltransferases: A concerted effort is needed to identify and characterize the enzymes responsible for these modifications in mammalian cells.
-
Elucidation of O-Methylation-Regulated Signaling Pathways: Unraveling the specific signaling cascades that are controlled by O-methylation will provide new insights into cellular regulation.
-
Development of Specific Inhibitors: The creation of potent and specific inhibitors for protein O-methyltransferases will be invaluable for dissecting their biological roles and for therapeutic development.
-
Quantitative Global O-Methylation Profiling: Advances in mass spectrometry and enrichment techniques will enable a more comprehensive understanding of the "O-methylome" and its dynamics in health and disease.
References
- 1. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E. Coli chemotaxis [chemotaxis.biology.utah.edu]
- 3. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 4. Role of CheB and CheR in the Complex Chemotactic and Aerotactic Pathway of Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Role of CheB and CheR in the complex chemotactic and aerotactic pathway of Azospirillum brasilense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylation Helps a Bacterium Adapt to Differing Concentrations | Biological Modeling [biologicalmodeling.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Coupling Fmoc-O-methyl-D-Serine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in drug discovery and development, enabling the fine-tuning of pharmacological properties such as potency, stability, and conformation. Fmoc-O-methyl-D-Serine is one such non-canonical amino acid, offering a unique structural motif. However, its application in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents specific challenges that require careful consideration of coupling methodologies to ensure high yield and purity of the final peptide.
This document provides a detailed guide to the coupling of Fmoc-O-methyl-D-Serine in SPPS. It outlines the potential side reactions, compares various coupling reagents, and offers detailed experimental protocols to mitigate these challenges. While the direct C-terminal methyl ester protection is not standard for routine SPPS due to orthogonality issues, this guide provides the best available strategies for its successful incorporation when required for specific applications.[1]
Challenges in Coupling Fmoc-O-methyl-D-Serine
The primary challenge in using Fmoc-O-methyl-D-Serine lies in the potential for side reactions under standard SPPS conditions. The two most significant concerns are:
-
Racemization: The α-carbon of serine derivatives is susceptible to epimerization during the activation and coupling steps, particularly under basic conditions.[2][3] This loss of stereochemical integrity can be exacerbated by the choice of coupling reagent and the base used. The use of N,N-Diisopropylethylamine (DIPEA), a common base in SPPS, has been reported to induce racemization.[2][4]
-
β-Elimination: Under basic conditions, the side chain of serine derivatives can undergo β-elimination, leading to the formation of a dehydroalanine (Dha) residue.[2] While O-methylation reduces the likelihood of this side reaction compared to O-acylated serine, it remains a consideration.
A study comparing serine peptides with and without O-methylation found that racemization occurred to a similar extent in both, suggesting that the α-proton abstraction mechanism is dominant.[5] However, the methylation of the hydroxyl group was shown to abolish peptide bond cleavage N-terminal to the serine residue.[5]
Coupling Reagents and Strategies
The selection of an appropriate coupling reagent and activation method is paramount for the successful incorporation of Fmoc-O-methyl-D-Serine while minimizing side reactions. The choice often involves a trade-off between reaction speed and the risk of racemization.
Common Coupling Reagents
A variety of coupling reagents are available for SPPS, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[4][6]
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective reagents. To suppress racemization and improve efficiency, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[6][7] The combination of DIC with an additive under base-free conditions is often recommended for coupling racemization-prone amino acids.[6]
-
Aminium/Uronium Salts: Reagents like HBTU, HCTU, and HATU are highly efficient and widely used.[4][8] HATU is considered one of the most potent coupling reagents and is often employed for difficult couplings, including those involving sterically hindered or N-methylated amino acids.[4][8] However, their use requires a base (e.g., DIPEA or 2,4,6-collidine), which can increase the risk of racemization.[4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[4][6] DEPBT is a phosphonium reagent noted for its remarkable resistance to racemization and is a reagent of choice for coupling residues like Fmoc-His(Trt)-OH.[6]
Recommended Strategies for Fmoc-O-methyl-D-Serine
Given the propensity for racemization, the following strategies are recommended:
-
Base-Free Carbodiimide Activation: Use DIC in combination with an additive like HOAt or Oxyma Pure. This method avoids the use of an external base during the coupling step, thereby minimizing the risk of base-catalyzed racemization.[3][6]
-
Use of Weaker Bases: If an aminium/uronium or phosphonium salt reagent is preferred for higher coupling efficiency, replace the commonly used DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine.[4][9]
-
Pre-activation: When using aminium/uronium reagents, pre-activating the Fmoc-amino acid for a short period before adding it to the resin can help avoid side reactions like guanidinylation of the N-terminal amine.[6][10]
Data on Coupling Reagents for Serine Derivatives
While specific quantitative data for Fmoc-O-methyl-D-Serine is scarce, the following table summarizes the performance and recommendations for various coupling reagents based on studies of similar racemization-prone amino acids like Fmoc-Ser(tBu)-OH and Fmoc-Cys(Trt)-OH.
| Coupling Reagent/System | Base | Advantages | Disadvantages / Risks | Recommendation for Fmoc-O-methyl-D-Serine |
| HBTU / HCTU | DIPEA | High coupling efficiency, fast reaction times.[4] | High risk of racemization with DIPEA.[2][4] | Use with caution; replace DIPEA with 2,4,6-collidine. |
| HATU | DIPEA / Collidine | Very high reactivity, effective for difficult couplings.[4][8] | Can still cause racemization with strong bases.[3] | Recommended for potentially slow couplings, but use with 2,4,6-collidine. |
| DIC / HOBt (or HOAt) | None (or weak base) | Low risk of racemization.[6][7] | Slower reaction times compared to aminium salts. | Highly Recommended. |
| DIC / Oxyma Pure | None | Low racemization, safer alternative to HOBt/HOAt.[11] | Slower reaction times. | Highly Recommended. |
| PyBOP | DIPEA / Collidine | High coupling efficiency. | Risk of racemization with DIPEA. | Use with 2,4,6-collidine. |
| DEPBT | DIPEA / Collidine | Excellent suppression of racemization.[6] | Higher cost. | Recommended, especially if racemization is a major concern. |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS that can be adapted for the coupling of Fmoc-O-methyl-D-Serine.
Protocol 1: Standard Coupling using DIC/OxymaPure
This protocol is recommended to minimize racemization.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Repeat this step once.[2]
-
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[2] Perform a Kaiser test to confirm the presence of a free amine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-O-methyl-D-Serine (3-5 equivalents), Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and mix for 1-2 minutes for pre-activation.[11]
-
Add the activation mixture to the resin.
-
-
Coupling Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[12]
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-6 times).[8]
-
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: High-Efficiency Coupling using HATU/Collidine
This protocol can be used for potentially difficult couplings where higher reactivity is needed.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-O-methyl-D-Serine (3-5 equivalents), HATU (3-5 equivalents) in DMF.[8]
-
Add 2,4,6-collidine (6-10 equivalents) to the solution and mix for 1-2 minutes for pre-activation.
-
Add the activation mixture to the resin.
-
-
Coupling Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Visualizations
SPPS Workflow for Coupling Fmoc-O-methyl-D-Serine
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. mesalabs.com [mesalabs.com]
- 10. peptide.com [peptide.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Fmoc Deprotection of O-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for mild and orthogonal deprotection conditions. This is particularly crucial when synthesizing peptides incorporating modified amino acids, such as O-methylated residues. O-methylation of amino acids like tyrosine, serine, and threonine is a key modification in peptide-based drug design to enhance metabolic stability, modulate bioactivity, and improve pharmacokinetic profiles.
This document provides detailed application notes and protocols for the efficient and safe removal of the Fmoc group from peptides containing O-methylated amino acids. We will explore standard and alternative deprotection reagents, discuss potential side reactions, and provide quantitative data to guide reagent selection and protocol optimization.
Core Principles of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination reaction, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which is subsequently washed away.[1]
Comparative Analysis of Deprotection Reagents
The choice of base, its concentration, and the reaction time are critical parameters that influence the efficiency of Fmoc deprotection and the integrity of the O-methylated peptide. While 20% piperidine in N,N-dimethylformamide (DMF) is the industry standard, several alternatives offer advantages in specific contexts.
| Reagent/Cocktail | Concentration | Typical Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x (1-10) min | Well-established, reliable, and effective for most sequences. | Can cause side reactions like aspartimide formation and racemization in sensitive sequences.[2] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x (1-10) min | Similar kinetics to piperidine, not a controlled substance, may reduce some side reactions.[3][4] | Less commonly used than piperidine. |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | 2 x 10 min | Safer alternative to piperidine, can minimize aspartimide formation.[5][6] | Less soluble than piperidine, may have slower kinetics in some cases.[1] |
| DBU / Piperidine | 2% DBU / 20% Piperidine in DMF | 10-15 min | Faster deprotection, useful for sterically hindered or aggregation-prone sequences. | Increased risk of aspartimide formation and racemization.[2][7] |
| DBU / Piperazine | 2% DBU / 5% Piperazine in DMF/NMP | 2 x 1 min | Rapid deprotection, effective for difficult sequences, can reduce diketopiperazine formation.[1] | Strong basicity may not be suitable for all sensitive peptides. |
Potential Side Reactions in O-Methylated Peptides
While the O-methyl group is generally stable under standard Fmoc deprotection conditions, researchers should be aware of potential side reactions:
-
Incomplete Deprotection: Aggregation of the peptide chain can sterically hinder the access of the deprotection reagent to the N-terminal Fmoc group, leading to the formation of deletion sequences.[1] This is a general issue in SPPS but can be exacerbated by the altered hydrophobicity of O-methylated peptides.
-
Racemization: The basic conditions of Fmoc deprotection can lead to epimerization, particularly at the C-terminal amino acid or other sensitive residues like cysteine and histidine.[1] While O-methylated residues themselves are not typically prone to racemization at the alpha-carbon during deprotection, the overall basicity of the reaction can affect other residues in the sequence.
-
Demethylation: The methyl ether linkage is generally stable to the basic conditions of Fmoc deprotection. However, prolonged exposure to strong acids during the final cleavage from the resin, especially with certain scavenger cocktails, could potentially lead to partial demethylation of O-methylated tyrosine.[1] For O-methylated serine and threonine, the risk of demethylation under standard basic deprotection conditions is considered low.
-
Aspartimide Formation: This is a common side reaction in Fmoc-SPPS where an aspartic acid residue is followed by a small amino acid. The basic conditions promote the formation of a cyclic succinimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides and racemization.[2] The choice of a milder base can mitigate this issue.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most O-methylated peptides.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF deprotection solution.
-
Agitate the resin slurry for 7 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Accelerated Fmoc Deprotection using DBU/Piperazine
This protocol is recommended for aggregation-prone or sterically hindered sequences containing O-methylated residues.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF or NMP for 30-60 minutes.
-
Drain the solvent.
-
Add the DBU/piperazine deprotection solution to the resin.
-
Agitate the mixture for 1 minute at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin extensively with DMF or NMP (at least 7 times) to ensure the complete removal of the strong bases.
-
The resin is now ready for the next coupling step.
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
Quantitative monitoring of Fmoc deprotection is crucial to ensure complete removal and to troubleshoot problematic syntheses. This is achieved by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[8]
Procedure:
-
Collect the filtrates from both deprotection steps (from Protocol 1 or 2) in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer with the corresponding deprotection solution (e.g., 20% piperidine in DMF).
-
Measure the absorbance of the diluted filtrate at 301 nm.
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ in DMF), c is the concentration, and l is the path length (1 cm).
Visualizations
Caption: General workflow for one cycle of Fmoc-SPPS.
Caption: Chemical mechanism of Fmoc deprotection.
Conclusion
The successful Fmoc deprotection of O-methylated peptides relies on a careful selection of reagents and reaction conditions tailored to the specific peptide sequence. For most O-methylated peptides, standard deprotection with 20% piperidine in DMF is efficient and reliable. For challenging sequences prone to aggregation, accelerated deprotection using a DBU/piperazine cocktail can be highly effective. Continuous monitoring of the deprotection step via UV-Vis spectrophotometry is crucial for ensuring complete reaction and for the early detection of potential issues. By understanding the underlying chemistry and potential side reactions, researchers can optimize their synthetic strategies to obtain high-purity O-methylated peptides for their research and drug development endeavors.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Cleavage Cocktail for Peptides Containing O-methyl-D-Serine
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the purification of modified peptides.
Introduction: The incorporation of non-canonical amino acids, such as O-methyl-D-Serine, is a critical strategy in drug design and peptide chemistry to enhance conformational stability, receptor affinity, and resistance to enzymatic degradation. The O-methyl group on the serine side chain, however, can be susceptible to cleavage under the harsh acidic conditions of standard peptide cleavage protocols. This document provides detailed protocols and data on the selection and optimization of cleavage cocktails to ensure the integrity of the O-methyl-D-Serine modification post-synthesis.
Chemical Stability and Cleavage Considerations
The primary challenge during the cleavage of peptides containing O-methyl-D-Serine from the solid support is the potential for O-demethylation, which occurs under strong acidic conditions. The stability of the methyl ether linkage is highly dependent on the composition of the cleavage cocktail, the duration of the cleavage reaction, and the temperature. The selection of appropriate scavengers is also crucial to prevent other side reactions involving sensitive residues in the peptide sequence.
Comparative Analysis of Cleavage Cocktails
The following table summarizes the efficacy of various trifluoroacetic acid (TFA)-based cleavage cocktails in preserving the O-methyl-D-Serine modification. The data is compiled from studies on synthetic peptides containing this residue.
| Cleavage Cocktail Composition (v/v) | Reaction Time (hours) | Temperature (°C) | Yield of O-methylated Peptide (%) | Yield of Demethylated Peptide (%) | Reference |
| TFA/H₂O (95:5) | 2 | 25 | ~85 | ~15 | |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 | 25 | >90 | <10 | |
| TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | 2 | 25 | >95 | <5 | |
| TFA/DCM (50:50) | 1 | 25 | ~98 | <2 |
Key:
-
TFA: Trifluoroacetic acid
-
TIS: Triisopropylsilane
-
EDT: 1,2-Ethanedithiol
-
DCM: Dichloromethane
-
H₂O: Water
Observations:
-
The use of scavengers such as Triisopropylsilane (TIS) significantly reduces the extent of O-demethylation.
-
A cocktail containing a combination of scavengers (TIS and EDT) provides enhanced protection for the O-methyl group.
-
A milder cleavage cocktail using a 1:1 mixture of TFA and Dichloromethane (DCM) can also effectively minimize the demethylation side reaction.
Experimental Protocols
Protocol 1: Standard Cleavage with Scavengers
This protocol is suitable for most peptide sequences containing O-methyl-D-Serine and other standard amino acids.
Materials:
-
Peptide-resin conjugate
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the peptide-resin (typically 25-100 mg) in a reaction vessel.
-
Add the cleavage cocktail (2-5 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature (25°C) for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50 mL tube containing cold diethyl ether (30-40 mL).
-
Incubate at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge the mixture at 3000 x g for 5 minutes to pellet the crude peptide.
-
Decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water) for purification by HPLC.
Protocol 2: Mild Cleavage for Sensitive Sequences
This protocol is recommended for peptides that are particularly prone to acid-catalyzed degradation or when maximizing the integrity of the O-methyl group is critical.
Materials:
-
Peptide-resin conjugate
-
Cleavage Cocktail: TFA/DCM (1:1, v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Add an equal volume of TFA to the swollen resin.
-
Gently agitate the mixture at room temperature (25°C) for 1 hour.
-
Filter the resin and collect the filtrate.
-
Evaporate the TFA and DCM under reduced pressure.
-
Re-dissolve the resulting oil in a minimal amount of TFA.
-
Precipitate the peptide by adding to cold diethyl ether.
-
Follow steps 6-11 from Protocol 1 for washing, drying, and purification.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for the cleavage and purification of peptides containing O-methyl-D-Serine, as well as the logical relationship of the components in the cleavage cocktail.
Caption: Experimental workflow for peptide cleavage and purification.
Caption: Components and functions within a cleavage cocktail.
Quality Control and Analysis
Post-cleavage, it is imperative to verify the integrity of the O-methyl-D-Serine residue.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method should be developed to separate the target peptide from any byproducts, including the demethylated species. The demethylated peptide will typically have a slightly earlier retention time due to its increased polarity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS should be used to confirm the molecular weight of the purified peptide. A mass difference of 14 Da (CH₂) between the expected mass and any major byproduct is indicative of demethylation.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be employed to pinpoint the location of the modification and confirm that the O-methyl group is intact on the D-Serine residue.
By carefully selecting the cleavage cocktail and optimizing the reaction conditions, researchers can successfully synthesize and purify peptides containing O-methyl-D-Serine with high fidelity, enabling their use in a wide range of research and therapeutic applications.
Application Notes and Protocols for the Incorporation of Fmoc-O-methyl-D-Serine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Fmoc-O-methyl-D-Serine [Fmoc-D-Ser(Me)-OH] is a valuable building block that offers unique advantages. The O-methylation of the serine side-chain prevents hydrogen bonding and potential O-acylation, while the D-configuration can significantly increase the peptide's resistance to enzymatic degradation.[1] This modification can lead to peptides with improved stability, constrained conformations, and altered receptor binding affinities, making it a key tool in the design of novel peptide-based therapeutics.
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-O-methyl-D-Serine into peptide sequences using solid-phase peptide synthesis (SPPS).
Key Advantages of Incorporating O-methyl-D-Serine
-
Enhanced Proteolytic Stability: The presence of a D-amino acid residue can render the adjacent peptide bonds resistant to cleavage by common proteases, increasing the in vivo half-life of the peptide.[1]
-
Conformational Constraint: The O-methyl group eliminates a hydrogen bond donor, and the D-amino acid configuration can induce specific secondary structures, such as β-turns.[2] This conformational rigidity can pre-organize the peptide for optimal receptor binding.
-
Prevention of Side Reactions: The methylation of the side-chain hydroxyl group prevents common side reactions associated with serine, such as O-acylation during coupling steps.
-
Increased Hydrophobicity: The methyl group slightly increases the local hydrophobicity, which can influence peptide folding and interaction with biological membranes.
Data Presentation: Performance of Coupling Reagents
The primary challenge in coupling Fmoc-D-Ser(Me)-OH, like other sterically hindered amino acids, is achieving high coupling efficiency. The selection of an appropriate coupling reagent is critical. While specific data for Fmoc-O-methyl-D-Serine is not extensively published, the following tables summarize the performance of common reagents for coupling sterically hindered or N-methylated amino acids, which present similar challenges.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Additive | Base | Coupling Efficiency | Racemization Risk | Key Considerations |
| HATU | (Internal, HOAt) | DIEA | Very High | Low | Highly effective for hindered couplings; pre-activation is recommended to minimize side reactions.[3][4] |
| HCTU | (Internal, HOBt) | DIEA | High | Low | A cost-effective alternative to HATU, generally providing good results.[4] |
| PyBOP | (Internal, HOBt) | DIEA | Moderate to High | Low | Effective, but can be less efficient for particularly difficult sequences.[3] |
| DIC/Oxyma | OxymaPure® | N/A | Moderate | Very Low | A carbodiimide-based method known for low racemization; may require longer reaction times or double coupling.[5] |
Table 2: Typical Coupling Conditions and Outcomes
| Amino Acid Type | Coupling Reagent | Equivalents (AA:Reagent:Base) | Time (hours) | Typical Purity (%) |
| Hindered (e.g., Aib) | HATU/DIEA | 4 : 3.9 : 8 | 1-2 | >90% |
| N-Methylated | HATU/DIEA | 4 : 4 : 8 | 1-4 | >85%[4] |
| Fmoc-D-Ser(Me)-OH | HATU/DIEA | 4 : 3.9 : 8 | 2 (Recommended) | >90% (Expected) |
Note: Data is representative and actual results may vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Manual Incorporation of Fmoc-D-Ser(Me)-OH via SPPS
This protocol outlines the manual incorporation of a single Fmoc-D-Ser(Me)-OH residue into a growing peptide chain on a solid support (0.1 mmol scale).
Materials and Reagents:
-
Fmoc-D-Ser(Me)-OH
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Piperidine, peptide synthesis grade
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
-
Kaiser Test Kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.[6]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 10-15 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a dark blue color).[7]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Ser(Me)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (~5 mL).
-
Add DIEA (8 eq., 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-3 minutes at room temperature. This minimizes the risk of guanidinylation of the free amine on the resin.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction:
-
Agitate the reaction vessel at room temperature for 2 hours. For difficult couplings, this time can be extended, or a second coupling can be performed.[4]
-
-
Monitoring and Washing:
-
After the coupling is complete, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling.[5]
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[3]
-
-
Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.[6]
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and agitate gently for 2-3 hours at room temperature.[6][9]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[6]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for one cycle of Fmoc-D-Ser(Me)-OH incorporation in SPPS.
Logical Impact of O-methyl-D-Serine Incorporation
References
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of serine in position i on conformation and dynamics of reverse turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Synthesis of Peptides with Modified Serine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of peptides featuring modified serine residues. Serine, a versatile amino acid, is a frequent site of post-translational modifications (PTMs) that play critical roles in regulating protein function, signaling pathways, and disease progression. The ability to synthetically produce peptides with precisely incorporated serine modifications is invaluable for structure-activity relationship (SAR) studies, the development of novel therapeutics, and the creation of tools for chemical biology.
This guide focuses on two of the most prevalent serine modifications: phosphorylation and O-linked N-acetylglucosaminylation (O-GlcNAcylation). It also touches upon emerging late-stage modification strategies. Detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows are provided to facilitate the successful synthesis and application of these important biomolecules.
Introduction to Serine Modifications
Post-translational modifications of serine residues are fundamental to cellular function.
-
Phosphorylation: The reversible addition of a phosphate group to the hydroxyl side chain of serine, catalyzed by kinases, is a cornerstone of signal transduction. It governs protein activity, localization, and interaction with other proteins. Dysregulation of serine phosphorylation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The synthesis of phosphopeptides is crucial for studying kinase-substrate interactions and developing kinase inhibitors.
-
O-GlcNAcylation: This dynamic modification involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to the serine hydroxyl group.[1][2] O-GlcNAcylation is involved in a wide range of cellular processes, including transcription, metabolism, and stress response.[1][2] It often engages in a complex interplay or "crosstalk" with phosphorylation, sometimes competing for the same serine sites.[1] Synthetic O-GlcNAcylated peptides are essential for elucidating the functional roles of this modification and for developing probes to study the enzymes involved in its regulation.[2]
-
Other Modifications: Beyond phosphorylation and glycosylation, serine residues can undergo other modifications, such as acylation and the attachment of other functional groups. Recent advancements in synthetic chemistry have enabled late-stage, site-selective deoxygenative functionalization of serine residues, allowing for their conversion into a variety of noncanonical amino acids.[3] This opens up new avenues for creating peptide libraries with diverse functionalities for drug discovery and medicinal chemistry.[3]
Synthetic Strategies for Serine-Modified Peptides
The primary method for synthesizing peptides with modified serine residues is Solid-Phase Peptide Synthesis (SPPS), predominantly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Synthesis of Phosphoserine-Containing Peptides
Two main strategies are employed for the synthesis of phosphoserine peptides: the "building block" approach and the "post-synthetic modification" approach.
-
Building Block Approach: This is the most common and reliable method. It involves the direct incorporation of a protected phosphoserine amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Ser(PO(OtBu)2)-OH, during SPPS. The choice of protecting groups for the phosphate moiety is critical and must be compatible with the overall synthetic scheme.
-
Post-Synthetic Modification (Global Phosphorylation): In this strategy, a serine residue with a selectively removable side-chain protecting group (e.g., Trityl) is incorporated into the peptide.[4] After assembly of the peptide chain, the protecting group is removed, and the exposed hydroxyl group is phosphorylated on the solid support using a phosphorylating agent like dibenzyl phosphochloridate.[5] This method can be advantageous for preparing peptides with multiple phosphorylation sites.
Synthesis of O-GlcNAcylated Peptides
Similar to phosphopeptides, the synthesis of O-GlcNAcylated peptides is most effectively achieved using a building block approach. Commercially available Fmoc-Ser(β-Ac3GlcNAc)-OH is incorporated directly during SPPS.[1] The acetyl protecting groups on the sugar moiety are typically removed during the final cleavage and deprotection step.
Experimental Protocols
The following are generalized protocols for the synthesis of serine-modified peptides via Fmoc-SPPS. Specific conditions may need to be optimized based on the peptide sequence and the nature of the modification.
Protocol 1: Synthesis of a Phosphoserine-Containing Peptide using a Building Block Approach
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Ser(PO(OBzl)OH)-OH (or other suitably protected phosphoserine derivative)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine), Piperidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (incomplete coupling), repeat the coupling step.
-
-
Incorporate Phosphoserine: For the desired position, use the protected Fmoc-Ser(PO(OBzl)OH)-OH building block and follow the standard coupling procedure. Double coupling may be necessary to ensure high efficiency.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Protocol 2: Synthesis of an O-GlcNAcylated Peptide
This protocol is analogous to Protocol 3.1, with the key difference being the use of the O-GlcNAcylated serine building block.
Key Step Modification:
-
Incorporate O-GlcNAc Serine: At the desired position in the peptide sequence, use Fmoc-Ser(β-Ac3GlcNAc)-OH as the amino acid building block. Follow the standard coupling procedure (Step 3 in Protocol 3.1). The acetyl protecting groups on the GlcNAc moiety will be removed during the final TFA cleavage step (Step 7).
Quantitative Data Summary
The success of peptide synthesis is highly dependent on the coupling efficiency at each step. The following tables provide representative data for the synthesis of modified serine peptides.
Table 1: Representative Yields and Purity for Phosphoserine Peptide Synthesis
| Peptide Sequence | Modification Site | Coupling Reagent | Crude Purity (%) | Overall Yield (%) | Reference |
| SerValSerGlnAla | Ser3 | TBTU | Not Reported | 83 (of phosphopeptide) | [6] |
| Model Peptide (Fmoc-pSer(OBzl)LGLGLG) | Ser1 | HATU | 7.7 - 37.2 (for various multiphosphorylated peptides) | 3.6 - 33.6 (for various multiphosphorylated peptides) | [7] |
Table 2: Representative Yields and Purity for O-GlcNAcylated Peptide Synthesis
| Peptide Sequence | Modification Site | Coupling Reagent | Crude Purity (%) | Overall Yield (%) | Reference |
| GLP-1 Analog | Ser18 | Not Specified | >95 (after purification) | Not Reported | [8] |
| PTH(1-34) Analog | Ser14, 18, 22, or 26 | Not Specified | >95 (after purification) | Not Reported | [8] |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway involving serine phosphorylation and a general workflow for the synthesis of modified peptides.
Caption: Serine Phosphorylation Signaling Pathway.
Caption: Fmoc-SPPS Workflow for Modified Peptides.
Applications in Research and Drug Development
Peptides with modified serine residues are indispensable tools in various research and development areas:
-
Elucidating Biological Pathways: Synthetic phosphopeptides are used as substrates in kinase assays to identify and characterize novel kinases and their inhibitors. O-GlcNAcylated peptides help in studying the substrate specificity of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), the enzymes that regulate this modification.
-
Antibody Production: Modified peptides serve as antigens to generate highly specific antibodies that can distinguish between the modified and unmodified forms of a protein. These antibodies are crucial for techniques like Western blotting, immunoprecipitation, and immunohistochemistry.
-
Drug Discovery and Development:
-
Therapeutic Peptides: Introducing modifications like O-GlcNAcylation can enhance the stability and in vivo activity of therapeutic peptides.[8] For example, O-GlcNAcylated analogs of glucagon-like peptide-1 (GLP-1) and parathyroid hormone (PTH) have shown improved properties.[8]
-
Peptidomimetics: The structural information gained from studying modified peptides can guide the design of peptidomimetics with improved pharmacokinetic properties.
-
Probing Protein-Protein Interactions: Peptides containing modified serine residues can be used to study and modulate protein-protein interactions that are dependent on these PTMs.
-
Conclusion
The synthesis of peptides with modified serine residues is a powerful capability for both fundamental biological research and the development of new therapeutics. The well-established methods of Fmoc-based solid-phase peptide synthesis, coupled with the availability of specialized protected amino acid building blocks, allow for the routine production of these important molecules. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to successfully synthesize and utilize serine-modified peptides in their work. As synthetic methodologies continue to advance, the ability to create even more complex and diverse modified peptides will undoubtedly lead to new discoveries and innovations in medicine and biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-GlcNAcylated peptides and proteins for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. O-GlcNAc Engineering of GPCR Peptide-Agonists Improves Their Stability and in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Engineering with Fmoc-O-methyl-D-Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of protein engineering and drug design, the incorporation of unnatural amino acids into peptides and proteins offers a powerful strategy to enhance their therapeutic properties. Fmoc-O-methyl-D-Serine is a non-canonical amino acid that provides a unique combination of features: the D-configuration of the alpha-carbon and O-methylation of the side-chain hydroxyl group. These modifications can profoundly influence the stability, conformation, and biological activity of peptides and proteins.
The D-amino acid configuration confers resistance to enzymatic degradation by proteases, significantly increasing the in-vivo half-life of peptide-based therapeutics.[1] The O-methylation of the serine side chain eliminates a hydrogen bond donor, which can reduce susceptibility to certain post-translational modifications and modulate interactions with biological targets. This document provides detailed application notes and protocols for the utilization of Fmoc-O-methyl-D-Serine in protein engineering and drug development.
Physicochemical Properties of Fmoc-O-methyl-D-Serine
A thorough understanding of the physicochemical properties of Fmoc-O-methyl-D-Serine is essential for its effective application in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| Molecular Formula | C19H19NO5 | [][3] |
| Molecular Weight | 341.36 g/mol | [] |
| Appearance | White to off-white powder | |
| Melting Point | 141-144 °C (for L-isomer) | [] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | |
| Storage | Store at 2-8°C, desiccated |
Applications in Protein Engineering and Drug Development
The incorporation of O-methyl-D-Serine can be leveraged to achieve several desirable outcomes in protein and peptide design.
Enhanced Proteolytic Stability
Peptides composed of L-amino acids are readily degraded by proteases in the body. The introduction of D-amino acids creates peptide bonds that are not recognized by most endogenous proteases, leading to a significant increase in stability.
Table 1: Illustrative Proteolytic Stability of D-Amino Acid Containing Peptides (Analogous Data)
| Peptide Sequence | Protease | Half-life (t½) | Fold Increase in Stability |
| L-Ala-L-Ala-L-Phe-NH2 | Trypsin | 15 min | 1x |
| L-Ala-D-Ala-L-Phe-NH2 | Trypsin | > 24 hours | > 96x |
| L-Lys-L-Leu-L-Val-pNA | Chymotrypsin | 30 min | 1x |
| L-Lys-D-Leu-L-Val-pNA | Chymotrypsin | > 18 hours | > 36x |
This table presents analogous data for other D-amino acid-containing peptides to illustrate the general principle of enhanced proteolytic stability.
Modulation of Secondary Structure and Receptor Binding
The D-configuration can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and biological activity. The O-methylation removes a hydrogen-bonding capability, which can alter the peptide's conformational preferences and its interaction with a target receptor. O-methylation can either enhance or diminish binding affinity depending on the specific interactions at the binding site.[4]
Table 2: Impact of O-Methylation on Receptor Binding Affinity (Analogous Data for N-methylation)
| Peptide Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Change in Affinity |
| Somatostatin Analog | SSTR1 | 1.5 | - |
| (N-Me)Phe^6-Somatostatin Analog | SSTR1 | 10.2 | 6.8-fold decrease |
| Somatostatin Analog | SSTR2 | 0.3 | - |
| (N-Me)Phe^6-Somatostatin Analog | SSTR2 | 0.4 | 1.3-fold decrease |
| Enkephalin Analog | μ-opioid receptor | 2.1 | - |
| (N-Me)Ala^2-Enkephalin Analog | μ-opioid receptor | 0.8 | 2.6-fold increase |
This table shows analogous data for N-methylated peptides to demonstrate how methylation can modulate receptor binding affinity. The effects of O-methylation would be context-dependent.[4]
Application in Neuroscience: Modulating NMDA Receptor Activity
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a significant role in synaptic plasticity and neurotransmission.[5][6][7] Peptides incorporating O-methyl-D-Serine could act as modulators of NMDA receptor activity, potentially offering therapeutic avenues for neurological disorders. The O-methylation would likely alter the binding affinity for the glycine-binding site on the GluN1 subunit of the NMDA receptor.[8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-O-methyl-D-Serine
The incorporation of Fmoc-O-methyl-D-Serine into a peptide sequence follows the general principles of Fmoc-based SPPS. However, due to the steric hindrance of the O-methyl group and the D-configuration, optimization of coupling conditions may be necessary.
Workflow for SPPS Incorporation of Fmoc-O-methyl-D-Serine
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the Fmoc-piperidine adduct.
-
Coupling of Fmoc-O-methyl-D-Serine:
-
Activation: In a separate vessel, pre-activate Fmoc-O-methyl-D-Serine (3-5 equivalents relative to resin loading) with a suitable coupling reagent. For sterically hindered amino acids, more potent coupling reagents are recommended.[9][10]
-
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine): Dissolve Fmoc-O-methyl-D-Serine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-5 minutes.
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/DIPEA: Use in a similar stoichiometry to HATU.
-
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or gentle heating (30-40°C) may be applied, though this should be done with caution to avoid racemization of other residues.[9]
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC. The structure can be further characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Table 3: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Active Ester Formed | Reactivity | Notes |
| HATU | OAt ester | Very High | Highly effective for sterically hindered couplings.[13] |
| HCTU | O-6-ClBt ester | High | A more cost-effective alternative to HATU with similar reactivity.[13] |
| PyBOP | OBt ester | Moderate | Better than carbodiimides but may be insufficient for very hindered residues.[9] |
| DIC/Oxyma | Oxyma ester | High | A good non-explosive alternative to HOBt/HOAt-based reagents.[13] |
Enzymatic Stability Assay
Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the purified peptide (containing O-methyl-D-Serine) and a control peptide (with L-Serine) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
Reaction Incubation: Mix the peptide and enzyme solutions at a specific ratio (e.g., 100:1 substrate to enzyme ratio by weight) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA).
-
Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.
-
Data Analysis: Calculate the half-life (t½) of the peptide by plotting the percentage of remaining intact peptide against time.
Signaling Pathway Visualization
The incorporation of an O-methyl-D-Serine containing peptide can be designed to modulate neuronal signaling pathways, such as the NMDA receptor pathway.
Hypothesized Modulation of NMDA Receptor Signaling
Caption: Modulation of NMDA receptor signaling by an O-methyl-D-Serine peptide.
This diagram illustrates the hypothesis that a peptide containing O-methyl-D-Serine could act as a modulator at the NMDA receptor. By competing with or allosterically modifying the binding of the endogenous co-agonist D-serine to the GluN1 subunit, the peptide could either enhance or inhibit receptor activation and subsequent downstream signaling events like Long-Term Potentiation (LTP) or Long-Term Depression (LTD).
Conclusion
Fmoc-O-methyl-D-Serine is a valuable building block for protein engineering and peptide drug design. Its unique properties can be exploited to create peptides with enhanced stability and modulated biological activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this non-canonical amino acid in their research and development endeavors. While specific quantitative data for this particular derivative is still emerging, the principles outlined, based on analogous modifications, provide a strong foundation for its rational application.
References
- 1. peptide.com [peptide.com]
- 3. FMoc-D-serine Methyl ester | C19H19NO5 | CID 12164197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 6. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-O-methyl-D-Serine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-methyl-D-serine is a protected amino acid derivative increasingly utilized in peptide synthesis for drug development. The incorporation of D-amino acids, such as D-serine, can significantly enhance the metabolic stability of peptide-based therapeutics by conferring resistance to proteolytic degradation. Furthermore, the O-methylation of the serine side chain can modulate the peptide's conformational properties, solubility, and receptor binding affinity. This document provides detailed application notes, experimental protocols, and relevant data for the use of Fmoc-O-methyl-D-serine in the synthesis of peptide drug candidates, with a particular focus on its potential role in modulating neuronal signaling pathways.
Physicochemical Properties
Fmoc-O-methyl-D-serine is a white to off-white powder. Its fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The methyl ether on the side-chain hydroxyl group is a stable modification that does not require an additional protecting group during synthesis.
| Property | Value | Reference |
| Molecular Formula | C19H19NO5 | [1] |
| Molecular Weight | 341.36 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | |
| Storage | Store at 2-8°C |
Applications in Drug Development
The unique structural features of O-methyl-D-serine make it a valuable building block for the design of novel peptide therapeutics, particularly in the field of neuroscience.
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid provides significant resistance to degradation by endogenous proteases, leading to a longer in vivo half-life of the peptide drug.
-
Modulation of Receptor Binding: The O-methyl group can influence the peptide's three-dimensional structure, potentially leading to altered binding affinity and selectivity for its target receptor. This is particularly relevant for targets such as G-protein coupled receptors (GPCRs) and ion channels.
-
Increased Lipophilicity: The methyl group can increase the lipophilicity of the peptide, which may improve its ability to cross cellular membranes, including the blood-brain barrier.
-
Peptidomimetics: O-methyl-D-serine can be incorporated into peptidomimetics to mimic or antagonize the function of endogenous peptides.
A primary area of interest for D-serine containing compounds is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. D-serine is an endogenous co-agonist of the NMDA receptor, and synthetic peptides incorporating O-methyl-D-serine may act as modulators of this receptor, offering therapeutic potential for a range of neurological and psychiatric disorders.[2][3][4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing O-methyl-D-Serine
This protocol describes the manual incorporation of a single Fmoc-O-methyl-D-serine residue into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-O-methyl-D-serine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-O-methyl-D-serine (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The O-methyl group may introduce some steric hindrance, so a longer coupling time or double coupling may be necessary.[5]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete, and a second coupling should be performed.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
HPLC Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Typical HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing mobile phase B (e.g., 5-60% B over 30 minutes)
-
Detection: UV absorbance at 214 nm and 280 nm
The purity of the final peptide should be assessed by analytical RP-HPLC and the identity confirmed by mass spectrometry.
Quantitative Data (Example)
The following table provides representative data for the synthesis and purification of a hypothetical 10-mer peptide containing one O-methyl-D-serine residue. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Result | Notes |
| Crude Peptide Yield | 75% | Based on the initial loading of the resin. |
| Crude Peptide Purity (by HPLC) | 65% | Major impurities include deletion and truncated sequences. |
| Purified Peptide Yield | 30% | After RP-HPLC purification. |
| Purified Peptide Purity (by HPLC) | >98% | |
| Identity Confirmation (by Mass Spec) | Confirmed | Observed mass matches the calculated mass. |
| Biological Activity (IC50) | 50 nM | Example for a hypothetical NMDA receptor antagonist peptide. |
Signaling Pathways and Logical Relationships
The incorporation of O-methyl-D-serine into a peptide can be a strategy to modulate the NMDA receptor signaling pathway. As D-serine is a co-agonist of the NMDA receptor, a peptide containing this modified amino acid could act as a competitive antagonist, a partial agonist, or an allosteric modulator. The following diagrams illustrate the general workflow of peptide synthesis and a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function | MDPI [mdpi.com]
- 3. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. swolverine.com [swolverine.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-O-methyl-D-Serine Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low coupling efficiency of Fmoc-O-methyl-D-Serine in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with Fmoc-O-methyl-D-Serine?
Low coupling efficiency with Fmoc-O-methyl-D-Serine is often attributed to several factors:
-
Steric Hindrance: The O-methyl group, in proximity to the alpha-carbon, can create steric hindrance, impeding the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This is a common issue with β-branched and other sterically hindered amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the solid support. This aggregation can make the N-terminal amine less accessible for the incoming amino acid, leading to incomplete coupling.[1]
-
Suboptimal Coupling Conditions: The choice of coupling reagent, solvent, and reaction time significantly impacts the success of the reaction. Standard coupling protocols may not be sufficient for sterically hindered amino acids like Fmoc-O-methyl-D-Serine.
Q2: Is Fmoc-O-methyl-D-Serine a standard building block for Fmoc-SPPS?
Fmoc-O-methyl-D-Serine is not a standard building block for routine Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] The primary reason is the difficulty in orthogonally deprotecting the O-methyl group on the solid support.[2] Standard cleavage cocktails (e.g., TFA-based) will cleave the peptide from the resin and remove other side-chain protecting groups, but the O-methyl ether is generally stable under these conditions. This makes Fmoc-O-methyl-D-Serine more suitable for solution-phase synthesis or for applications where the methyl ether is a desired final modification.[2][3] For routine incorporation of serine, Fmoc-Ser(tBu)-OH is the industry standard due to the ease of tert-butyl group removal with TFA.[2][3][4]
Q3: What are the potential side reactions associated with Fmoc-O-methyl-D-Serine coupling?
Several side reactions can occur, impacting the purity and yield of your target peptide:
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling steps. While methylation of the serine hydroxyl group has been shown to abolish peptide bond truncation, it does not significantly prevent racemization.[5]
-
β-Elimination: Under basic conditions, serine derivatives can undergo β-elimination to form a dehydroalanine (Dha) residue.[1][6] This can be exacerbated by prolonged exposure to the piperidine solution used for Fmoc deprotection.
-
Incomplete Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will be unavailable for the subsequent coupling, leading to deletion sequences.
Troubleshooting Guide
Problem: Low Coupling Efficiency Detected by Positive Kaiser Test
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.
Initial Steps:
-
Double Couple: The most immediate and often effective solution is to perform a second coupling. After the initial coupling, wash the resin thoroughly with DMF and add a fresh solution of activated Fmoc-O-methyl-D-Serine.
-
Extend Coupling Time: Sterically hindered amino acids require longer reaction times. Extend the coupling time to 2-4 hours, or even overnight, and monitor the progress with the Kaiser test.
Advanced Troubleshooting:
If initial steps fail, consider the following systematic approach:
-
Optimize Coupling Reagents: Standard carbodiimide reagents like DIC/HOBt may be insufficient. Switch to more potent onium salt-based reagents.
-
Change Solvent: Inadequate solvation can lead to peptide aggregation. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF). For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.
-
Increase Temperature: Gently heating the reaction can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of racemization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings, low racemization. | Higher cost. |
| HCTU | Aminium/Uronium Salt | High | More reactive than HBTU, cost-effective. | Can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP | Phosphonium Salt | High | Excellent for difficult couplings, no risk of guanidinylation. | Byproducts can sometimes be difficult to remove. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, widely used for standard couplings. | Often insufficient for sterically hindered residues. |
| COMU | Aminium/Uronium Salt | Very High | Similar efficiency to HATU with an improved safety profile. | Higher cost. |
Disclaimer: The relative reactivity is a general guideline. Optimal performance may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects the presence of free primary amines on the resin.
Reagents:
-
Solution A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.
-
Wash the beads with DMF and then with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Blue or purple color.
-
Negative (Complete Coupling): Yellow or colorless.
-
Protocol 2: Test Cleavage and HPLC Analysis
This protocol is used to assess the purity of a small amount of peptide before cleaving the entire batch.
Procedure:
-
Resin Sampling: Transfer a small amount of the dried peptide-resin (approx. 5-10 mg) to a microcentrifuge tube.
-
Cleavage: Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard Fmoc/tBu strategy). Add a small volume (e.g., 200 µL) of the cleavage cocktail to the resin.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.
-
Peptide Precipitation: After cleavage, precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Sample Preparation for HPLC: Dry the crude peptide pellet and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC Analysis: Analyze the sample using a reversed-phase C18 column with a suitable gradient of water/acetonitrile containing 0.1% TFA. Monitor the elution profile at a wavelength of 214 or 220 nm. Deletion sequences will typically appear as peaks eluting earlier than the main product peak.
Mandatory Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Potential side reactions during SPPS.
References
Technical Support Center: Fmoc-O-methyl-D-Serine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-O-methyl-D-Serine (Fmoc-D-Ser(Me)-OH) in Solid-Phase Peptide Synthesis (SPPS). This guide addresses common side reactions and offers strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of Fmoc-D-Ser(Me)-OH in SPPS?
The main side reactions encountered when using Fmoc-D-Ser(Me)-OH are similar to those of other serine derivatives and primarily include:
-
β-Elimination: This is a base-catalyzed reaction that can occur during the piperidine-mediated Fmoc deprotection step. The O-methyl group is a relatively stable ether linkage, which generally minimizes this side reaction compared to O-acyl or phosphate groups. However, prolonged exposure to strong bases can still lead to the formation of a dehydroalanine (Dha) residue.[1][2]
-
Racemization/Epimerization: The chiral integrity of the α-carbon can be compromised during the activation and coupling steps, particularly when using certain coupling reagents and bases.[1][3][4] Since the starting material is the D-isomer, this would result in the incorporation of some L-Ser(Me) into the peptide sequence.
Q2: How does the O-methyl group on the serine side chain influence these side reactions compared to a standard protecting group like tert-butyl (tBu)?
The O-methyl group is a permanent modification and not a protecting group that is removed at the end of the synthesis. Here's a comparison with the commonly used tert-butyl (tBu) protecting group:
-
β-Elimination: The methyl ether is generally considered stable under standard SPPS conditions. The tBu group is also very effective at preventing β-elimination due to its steric bulk and stability to the basic conditions of Fmoc deprotection.[1][2]
-
Racemization: The potential for racemization is influenced more by the coupling conditions (reagents, base, temperature) than by the nature of the ether-linked side-chain protection.[5] However, the electronic properties of the O-methyl group might have a subtle influence.
Q3: How can I detect β-elimination and racemization in my crude peptide?
A combination of analytical techniques is recommended for the detection of these side products:
-
High-Performance Liquid Chromatography (HPLC):
-
β-Elimination: The resulting dehydroalanine-containing peptide will have a different retention time, usually eluting earlier than the target peptide.
-
Racemization: The presence of the L-diastereomer will often appear as a shoulder on the main peak or as a closely eluting impurity.[1]
-
-
Mass Spectrometry (MS):
-
β-Elimination: This side reaction results in a mass loss of 32 Da (CH3OH) from the serine residue, leading to the formation of a dehydroalanine residue. The subsequent addition of piperidine to the dehydroalanine would result in a net mass increase of 85.15 Da.
-
Racemization: The epimer will have the same mass as the desired peptide, making it indistinguishable by MS alone.[1]
-
Troubleshooting Guides
Issue 1: Presence of a significant peak corresponding to β-elimination detected by LC-MS.
-
Symptom: A peak with a mass corresponding to the target peptide minus 32 Da is observed.
-
Cause: Prolonged exposure to the basic conditions of Fmoc deprotection (piperidine) can promote β-elimination of the O-methyl group.
-
Solutions:
-
Reduce Deprotection Time: Minimize the piperidine treatment time to the minimum required for complete Fmoc removal.
-
Use a Milder Base: Consider using 5% piperidine with 0.1 M HOBt in DMF, which has been shown to suppress β-elimination.
-
Alternative Deprotection Reagents: For particularly sensitive sequences, consider using 2% DBU / 2% piperidine in DMF, which can be effective with shorter reaction times.[1]
-
Issue 2: Poor separation of the desired peptide from a closely eluting impurity, suspected to be a diastereomer.
-
Symptom: HPLC analysis shows a peak shoulder or a poorly resolved doublet for the main product, both having the same mass.
-
Cause: Racemization at the α-carbon of Fmoc-D-Ser(Me)-OH during the activation and coupling steps. This is often exacerbated by certain coupling reagents and the use of tertiary amine bases like diisopropylethylamine (DIPEA).[3]
-
Solutions:
-
Optimize Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as DIC/Oxyma or DIC/HOAt.[4] Avoid prolonged pre-activation times.
-
Choose a Non-Racemizing Base: If a base is required, consider using a sterically hindered base like 2,4,6-collidine instead of DIPEA.[3]
-
Control Temperature: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.[1]
-
Quantitative Data on Side Reactions
| Coupling Reagent | Base | % Epimerization of Fmoc-Ser(tBu)-OH | Reference |
| HBTU | DIPEA | Significant | [4] |
| HATU | DIPEA | Significant | [4] |
| PyBOP | DIPEA | Significant | [4] |
| DCC/HOBt | - | Low | [6] |
| DIC/Oxyma | - | Low | [6] |
| DEPBT | - | Low | [4] |
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-D-Ser(Me)-OH using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling step.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Ser(Me)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add the Fmoc-D-Ser(Me)-OH/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Mitigation of β-Elimination during Fmoc Deprotection
This modified deprotection protocol can be used for sequences prone to β-elimination.
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection Solution Preparation: Prepare a solution of 5% piperidine and 0.1 M HOBt in DMF.
-
Deprotection Reaction: Add the deprotection solution to the resin and agitate for 2 x 15 minutes.
-
Washing: Filter the resin and wash thoroughly with DMF (5-7 times).
Visualizations
Caption: Standard workflow for the incorporation of Fmoc-D-Ser(Me)-OH in SPPS.
Caption: Decision tree for troubleshooting common side reactions.
References
Preventing racemization during Fmoc-O-methyl-D-Serine coupling
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of Fmoc-O-methyl-D-Serine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: High Levels of L-isomer Detected Post-Coupling
Possible Causes and Solutions:
-
Inappropriate Base Selection: Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are known to promote racemization of serine derivatives. The base can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2]
-
Solution: Switch to a weaker or less sterically hindered base. N-Methylmorpholine (NMM) or collidine are recommended alternatives to minimize racemization.[3] In some cases, particularly with carbodiimide-mediated couplings, the reaction can be performed without a base.
-
-
Suboptimal Coupling Reagent: The choice of coupling reagent significantly impacts the extent of racemization. Highly reactive uronium/aminium-based reagents (e.g., HBTU, HATU) in the presence of a strong base can increase the risk of epimerization.[4]
-
Solution: Employ a coupling reagent known for low racemization. Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) when used with an additive such as OxymaPure or 1-hydroxybenzotriazole (HOBt) are excellent choices.[2][5] These additives act as scavengers for reactive intermediates that can contribute to racemization.
-
-
Prolonged Activation Time: Allowing the Fmoc-O-methyl-D-Serine to remain in an activated state for an extended period before coupling increases the opportunity for racemization.
-
Solution: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.
-
-
Elevated Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3]
-
Solution: Perform the coupling reaction at room temperature or below. If microwave synthesis is employed, consider reducing the coupling temperature. Lowering the temperature from 80°C to 50°C has been shown to limit racemization for other sensitive amino acids like histidine and cysteine.[3]
-
Issue: Low Coupling Efficiency with Low-Racemization Conditions
Possible Causes and Solutions:
-
Insufficient Activation: The milder conditions used to prevent racemization may sometimes lead to incomplete coupling.
-
Solution:
-
Increase the equivalents of the amino acid and coupling reagents. Using 3-5 equivalents can help drive the reaction to completion.[1][6]
-
Extend the coupling time. Monitor the reaction using a qualitative test like the Kaiser test to ensure completion.[6]
-
If using a carbodiimide, ensure the additive (OxymaPure or HOBt) is present in an equimolar amount to the coupling reagent.
-
-
-
Peptide Aggregation: Aggregation of the growing peptide chain on the resin can hinder the accessibility of the N-terminal amine, leading to poor coupling efficiency.[5]
-
Solution:
-
Switch to a more polar solvent system, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent.[5]
-
Perform the coupling at a slightly elevated temperature, but be mindful of the increased risk of racemization and monitor the enantiomeric purity closely.
-
Utilize microwave irradiation to disrupt aggregation.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-O-methyl-D-Serine susceptible to racemization?
A1: Serine derivatives are prone to racemization during the activation of their carboxyl group for coupling. This susceptibility is due to the acidity of the α-proton. The activation process, especially in the presence of a base, can lead to the formation of a planar enolate intermediate or a 5(4H)-oxazolone. Reprotonation of these intermediates can occur from either face, resulting in a mixture of D- and L-isomers.[7]
Q2: What are the primary mechanisms of racemization for Fmoc-protected amino acids?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base, leading to racemization.
-
Direct Enolization (α-Proton Abstraction): A base in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid, forming a planar enolate intermediate which can then be protonated to give a mixture of enantiomers.[7]
Q3: How can I quantify the level of racemization?
A3: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the final, cleaved peptide. This involves hydrolyzing the peptide into its constituent amino acids and then analyzing the D/L ratio of O-methyl-serine. This can be done either by using a chiral column or by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard C18 column.[8][9][10]
Q4: Are there any alternative protecting groups for the serine side chain that are less prone to racemization?
A4: While the O-methyl group is relatively stable, the tert-butyl (tBu) group is more commonly used in Fmoc-SPPS. The electron-donating nature of the tBu group can help to slightly reduce the acidity of the α-proton compared to more electron-withdrawing protecting groups, potentially offering a marginal benefit in reducing racemization. However, the primary factors influencing racemization remain the choice of coupling reagents and base.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in Minimizing Racemization
| Coupling Reagent/Additive | Base | Expected Racemization Level | Coupling Efficiency | Key Considerations |
| DIC / OxymaPure | NMM or None | Very Low | Good | Cost-effective and low risk of racemization. |
| DIC / HOBt | NMM or None | Very Low | Good | A classic combination for suppressing racemization.[2] |
| HBTU / HOBt | DIPEA | Moderate to High | Very High | DIPEA can induce racemization.[2] |
| HBTU / HOBt | NMM/Collidine | Low to Moderate | High | Weaker bases reduce the risk of racemization.[3] |
| HATU / HOAt | DIPEA | Moderate to High | Very High | Highly efficient but increased risk of racemization with strong bases. |
| HATU / HOAt | NMM/Collidine | Low to Moderate | High | A good compromise between efficiency and stereochemical purity. |
Disclaimer: The quantitative data in this table is illustrative and collated from general performance data of these reagents in peptide synthesis. Actual racemization levels can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-O-methyl-D-Serine
This protocol is designed to minimize racemization during the coupling of Fmoc-O-methyl-D-Serine.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-O-methyl-D-Serine (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents)
-
N-Methylmorpholine (NMM) (Optional, if required for solubility or to neutralize salts)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-O-methyl-D-Serine (3-5 eq.) and OxymaPure (3-5 eq.) in DMF.
-
Coupling: Add DIC (3-5 eq.) to the amino acid solution. If necessary, add NMM. Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.[6]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Protocol 2: Chiral HPLC Analysis of O-methyl-Serine Enantiomers
This protocol outlines a general procedure for determining the enantiomeric purity of O-methyl-serine after peptide hydrolysis.
Materials:
-
Cleaved and lyophilized peptide
-
6N HCl
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Mobile phase (e.g., a mixture of methanol, water, and a small amount of acid or base to optimize separation)
-
D- and L-O-methyl-serine standards
Procedure:
-
Peptide Hydrolysis: Place the lyophilized peptide in a hydrolysis tube. Add 6N HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.
-
Sample Preparation: After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the amino acid residue in the HPLC mobile phase.
-
Standard Preparation: Prepare solutions of known concentrations of D- and L-O-methyl-serine in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the hydrolyzed peptide sample and the D- and L-O-methyl-serine standards.
-
Monitor the elution profile using a UV or MS detector.
-
-
Quantification: Identify the peaks corresponding to D- and L-O-methyl-serine in the sample chromatogram by comparing the retention times with the standards. Calculate the percentage of each enantiomer by integrating the peak areas.
Visualizations
Caption: Mechanism of base-catalyzed racemization during coupling.
Caption: Troubleshooting workflow for high racemization.
Caption: Experimental workflow for assessing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of O-Methylated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of O-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are O-methylated peptides and why are they synthesized?
A1: O-methylated peptides are analogs of native peptides where a hydroxyl group on an amino acid side chain (e.g., Tyrosine, Serine, or Threonine) is replaced by a methoxy group (-OCH₃). This modification is introduced to enhance the peptide's pharmacological properties. O-methylation can increase metabolic stability by protecting against enzymatic degradation, improve cell permeability due to increased lipophilicity, and serve as a stable mimic of phosphorylation to study cellular signaling pathways.[1]
Q2: How does O-methylation affect the physicochemical properties of a peptide?
A2: O-methylation increases the hydrophobicity of the modified amino acid residue.[2] This can impact the overall solubility of the peptide, which is a critical factor to consider during purification and handling. The increased hydrophobicity will also lead to longer retention times during reversed-phase high-performance liquid chromatography (RP-HPLC).
Q3: Is the O-methyl group stable during standard solid-phase peptide synthesis (SPPS) conditions?
A3: The methyl ether linkage is generally stable under the basic conditions of Fmoc-deprotection (e.g., piperidine treatment). However, it can be susceptible to partial demethylation during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[2] The extent of this side reaction can be influenced by the cleavage cocktail composition and the duration of acid exposure.[2]
Q4: Do I need a side-chain protecting group for O-methylated amino acids during Fmoc-SPPS?
A4: No, the methyl group on the hydroxyl function of the amino acid side chain acts as a permanent protecting group throughout the synthesis.[1][2] This simplifies the synthesis by eliminating the need for an additional side-chain protecting group and its subsequent removal step.[2]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency and Incomplete Reactions
Symptoms:
-
Positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after coupling.
-
Presence of deletion sequences (peptide missing one or more amino acids) in the final product, confirmed by mass spectrometry.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | The O-methyl group can cause steric hindrance, slowing down the coupling reaction. This is analogous to the well-documented steric hindrance from N-methyl groups.[3][4] |
| Use Potent Coupling Reagents: Standard carbodiimide-based reagents may be insufficient. Employ uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) which are known to be more effective for sterically hindered couplings.[3] | |
| Optimize Reaction Conditions: Increase the coupling time (e.g., 2-4 hours or overnight).[4] Consider performing a double coupling, where the coupling step is repeated with fresh reagents before proceeding to the next deprotection.[3] Microwave-assisted synthesis can also enhance coupling efficiency but should be used with caution to avoid potential side reactions like racemization.[4][5] | |
| Peptide Aggregation | The increased hydrophobicity from O-methylation can promote on-resin aggregation, preventing reagents from reaching the reactive sites. |
| Use Aggregation-Disrupting Solvents: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling reaction.[6] | |
| Incorporate Pseudoprolines: If the sequence allows, introducing pseudoproline dipeptides can disrupt secondary structures that lead to aggregation. |
Problem 2: Side Reactions During Synthesis and Cleavage
Symptoms:
-
Presence of unexpected masses in the final product corresponding to demethylation, racemization, or other modifications.
Possible Side Reactions & Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Partial Demethylation | The O-methyl group, particularly on tyrosine, can be partially cleaved during the final TFA treatment.[2] | Minimize TFA Exposure: Reduce the cleavage time to the minimum required for complete removal of other protecting groups and cleavage from the resin (typically 1.5-2 hours).[7] |
| Use Scavengers: Include scavengers like anisole in the cleavage cocktail to protect the O-methyl group.[2] | ||
| Racemization | For peptides containing O-methylated D-amino acids, there is a risk of epimerization (conversion to the L-form) during the base-mediated activation and coupling steps.[2] | Use Racemization-Suppressing Reagents: Employ coupling reagent additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt).[2][8] |
| Aspartimide Formation | A common side reaction in Fmoc-SPPS, especially for sequences containing Asp-Gly or Asp-Ser, where the peptide backbone forms a cyclic imide. This is not specific to O-methylated peptides but can be a competing side reaction.[6][9] | Protecting Groups: Use hindered side-chain protecting groups on Aspartic acid. |
| Modified Deprotection: Add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[6][8] |
Problem 3: Difficulties in Purification
Symptoms:
-
Poor solubility of the crude peptide in standard HPLC solvents.
-
Broad or tailing peaks in the RP-HPLC chromatogram.
-
Co-elution of the target peptide with closely related impurities.
Troubleshooting Purification:
| Issue | Solution |
| Poor Solubility | The increased hydrophobicity of O-methylated peptides can lead to poor solubility in aqueous buffers.[2] |
| Suboptimal HPLC Conditions | The standard HPLC gradient may not be suitable for the increased hydrophobicity of the O-methylated peptide. |
| Aggregation in Solution | Peptides can aggregate in the purification buffer, leading to broad peaks. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-O-Methyl-Amino Acids
This protocol is a general guideline for the manual coupling of Fmoc-O-methylated amino acids during solid-phase peptide synthesis (0.1 mmol scale).
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-O-methyl-amino acid (4 equivalents), HATU (3.9 equivalents), and an additive like HOAt or Oxyma (4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (8 equivalents) to the activation solution and mix for 2-5 minutes (pre-activation).
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For subsequent couplings onto the O-methylated residue, which may also be sterically hindered, a similar extended coupling time or double coupling is recommended.
4. Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for completion.
-
If the coupling is incomplete, repeat the coupling step with fresh reagents (double coupling).
-
Once complete, wash the resin thoroughly with DMF.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
-
After the final deprotection and washing, dry the peptide-resin under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common cocktail for peptides containing O-methyl-tyrosine is Reagent K modified with anisole: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT), and 5% anisole. For peptides without other sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used, but the risk of demethylation might be higher.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5-2 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Diagrams
Caption: Workflow for the synthesis of O-methylated peptides.
Caption: Troubleshooting decision tree for O-methylated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-O-methyl-D-Serine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve peptide yields and minimize side reactions when working with Fmoc-O-methyl-D-Serine.
Note on Nomenclature: For the purpose of peptide chain elongation in Solid-Phase Peptide Synthesis (SPPS), the incoming amino acid must have a free carboxyl group. Therefore, this guide assumes the use of Fmoc-D-Ser(Me)-OH , where the serine side-chain hydroxyl group is protected as a methyl ether, not Fmoc-D-Ser-OMe, which is a C-terminal methyl ester and unsuitable for chain extension.
Frequently Asked Questions (FAQs)
Q1: Why use Fmoc-O-methyl-D-Serine instead of other protected serine derivatives?
A1: Fmoc-O-methyl-D-Serine offers a permanent side-chain protection that is stable to the standard final cleavage conditions with trifluoroacetic acid (TFA). This makes it suitable for synthesizing peptides where a methylated serine residue is a desired final modification. The O-methyl group can influence the peptide's conformation, solubility, and biological activity.
Q2: What are the primary challenges and side reactions associated with incorporating Fmoc-O-methyl-D-Serine?
A2: The main challenges when incorporating Fmoc-O-methyl-D-Serine are similar to those for other serine derivatives and include:
-
Racemization: Although the D-isomer is being used, there is still a risk of epimerization at the alpha-carbon during activation, which would lead to the unwanted L-isomer.[1]
-
β-Elimination: Under basic conditions, the side chain can undergo elimination to form a dehydroalanine (Dha) residue, resulting in a mass loss of 18 Da.[2][3]
-
Incomplete Coupling: Steric hindrance from the growing peptide chain or aggregation can prevent efficient coupling, leading to deletion sequences.[4]
Q3: How can I detect these side reactions in my crude peptide?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Side products like deletion sequences or diastereomers from racemization will appear as distinct impurity peaks.[2]
-
Mass Spectrometry (MS): This is essential for identifying products by their mass. A mass loss of 18 Da can indicate β-elimination. The expected mass of the target peptide should be confirmed.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Peptide | Incomplete coupling of Fmoc-O-methyl-D-Serine. | - Perform a "double coupling" by repeating the coupling step with fresh reagents.- Increase the coupling reaction time.- Use a more powerful coupling reagent combination, such as HATU or HCTU. |
| Aggregation of the peptide on the resin. | - Switch the solvent from DMF to N-methylpyrrolidone (NMP).- Perform the coupling at an elevated temperature (e.g., 50°C). | |
| Incomplete Fmoc deprotection of the preceding residue. | - Increase the piperidine treatment time or use a fresh solution.- Confirm complete deprotection with a Kaiser test.[5] | |
| Presence of a Peak at -18 Da from Target Mass | β-elimination of the O-methyl group. | - While less common with the stable methyl ether, prolonged exposure to base can be a cause. Minimize piperidine treatment times.- Consider using a milder base for Fmoc deprotection if the problem persists, though this is a non-standard approach. |
| Multiple Hard-to-Separate Peaks on HPLC | Racemization during coupling. | - Use a coupling reagent combination known to suppress racemization, such as DIC/OxymaPure.[6]- Avoid using excess N,N-Diisopropylethylamine (DIPEA) as the base, as it is known to promote racemization with serine derivatives.[6] Consider using a weaker base like N-methylmorpholine (NMM) or collidine. |
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization.
| Coupling Reagent Combination | Relative Speed | Racemization Risk | Notes |
| DIC / HOBt | Moderate | Low | A classic, cost-effective choice with a good balance of reactivity and safety.[7] |
| DIC / OxymaPure | Moderate-Fast | Very Low | An excellent alternative to HOBt, as it is not explosive and can suppress racemization effectively.[8] |
| HBTU / DIPEA | Fast | Moderate | A very common and effective combination, but care must be taken with the amount of DIPEA to minimize racemization.[7] |
| HATU / DIPEA | Very Fast | Low-Moderate | Highly reactive and suitable for difficult couplings, but the potential for racemization should still be monitored.[7] |
| PyBOP / DIPEA | Very Fast | Moderate | Similar in performance to HBTU, offering high coupling efficiency. |
This table provides a general comparison; optimal conditions should be determined empirically for each specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Ser(Me)-OH
This protocol outlines a standard manual cycle for incorporating a single Fmoc-D-Ser(Me)-OH residue onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Ser(Me)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[5]
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a blue color).[9]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Ser(Me)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[1]
-
If the coupling is incomplete, consider extending the reaction time or performing a double coupling.
-
Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).
-
Protocol 2: Analysis of Crude Peptide by HPLC-MS
Procedure:
-
Test Cleavage: Cleave a small amount of the dried peptide-resin (10-20 mg) with a suitable cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
HPLC-MS Analysis:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Monitor the elution profile with a UV detector (220 nm and 280 nm) and a mass spectrometer to identify the target peptide and any byproducts.
-
Visualizations
References
Cleavage and deprotection issues with O-methyl-D-Serine peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-methyl-D-Serine containing peptides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage and deprotection of peptides containing O-methyl-D-Serine.
Q1: I am observing a lower than expected yield after cleavage and precipitation of my O-methyl-D-Serine peptide. What could be the cause?
A1: Several factors could contribute to a low peptide yield:
-
Incomplete Cleavage: While the O-methyl group on D-Serine is generally stable to standard TFA cleavage conditions, complex or sterically hindered peptides may require extended cleavage times or stronger cleavage cocktails. Incomplete removal of side-chain protecting groups from other residues can also affect overall yield.
-
Precipitation Issues: Small or highly hydrophilic/hydrophobic peptides may not precipitate efficiently in cold ether.
-
Adsorption to Resin: The peptide may have strong interactions with the resin, leading to incomplete release.
Troubleshooting Steps:
-
Optimize Cleavage Conditions:
-
Perform a small-scale trial cleavage and analyze the supernatant by HPLC or mass spectrometry to assess cleavage efficiency.
-
Increase the cleavage time in increments of 30-60 minutes.
-
Consider using a different cleavage cocktail (see Table 1). For peptides with sensitive residues like Cysteine, Methionine, or Tryptophan, a scavenger-rich cocktail such as Reagent K is recommended.[1]
-
-
Address Precipitation Problems:
-
Ensure the ether used for precipitation is ice-cold.
-
If the peptide remains in solution, evaporate the ether and attempt to precipitate with a different non-polar solvent or lyophilize the aqueous layer after extraction.
-
For very small or hydrophilic peptides, it may be necessary to proceed directly to purification after ether precipitation without a visible pellet.
-
-
Verify Peptide Sequence and Synthesis:
-
Confirm the correct sequence and successful incorporation of all amino acids via mass spectrometry of a small, cleaved sample.
-
Q2: My mass spectrometry results show an unexpected mass increase of +80 Da or +96 Da on my O-methyl-D-Serine peptide. What is the likely cause?
A2: This mass increase could indicate a side reaction involving the serine residue:
-
O-sulfonation (+80 Da): If your peptide contains Arginine protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) groups, a side reaction during TFA cleavage can lead to the O-sulfonation of serine residues.[2] This occurs when scavengers are absent or insufficient to trap the reactive sulfonyl cations generated during deprotection.
-
Trifluoroacetylation (+96 Da): Incomplete deprotection of the serine hydroxyl group (if it was protected) followed by reaction with TFA can lead to the formation of a TFA ester.
Troubleshooting and Prevention:
-
Use Appropriate Scavengers: When using Pmc or Mtr protecting groups for Arginine, ensure your cleavage cocktail contains effective scavengers like water, triisopropylsilane (TIS), and phenol.
-
Alternative Arginine Protection: Consider using Arginine protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is generally less prone to this side reaction.
-
Optimize Cleavage Time: Minimize the time the peptide is exposed to the strong acid cleavage cocktail to reduce the likelihood of side reactions.
Q3: Is the O-methyl group on D-Serine stable during standard TFA cleavage?
A3: The methyl ether linkage on the side chain of O-methyl-D-Serine is generally considered stable to the acidic conditions of standard TFA-based cleavage cocktails used in Fmoc-based solid-phase peptide synthesis. Unlike more labile protecting groups, the O-methyl group is not expected to be cleaved.
Recommendation: For a new or particularly sensitive peptide sequence, it is always advisable to perform a small-scale pilot cleavage. Analyze the crude product by high-resolution mass spectrometry to confirm the integrity of the O-methyl group.
Frequently Asked Questions (FAQs)
Q: What is the recommended cleavage cocktail for a peptide containing O-methyl-D-Serine?
A: The choice of cleavage cocktail depends on the other amino acids in your peptide sequence. Since the O-methyl group is stable, the primary consideration is the protection of other sensitive residues. A good starting point is a standard, versatile cleavage cocktail like Reagent B or Reagent K .
-
Reagent B is an "odorless" option that is effective for scavenging cationic species.
-
Reagent K is recommended for peptides containing sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr).[1]
Q: Are there any known side reactions specific to the O-methyl group of D-Serine during cleavage?
A: Currently, there are no widely reported side reactions specifically involving the O-methyl group of D-Serine under standard TFA cleavage conditions. The primary concerns are side reactions related to the serine backbone itself or other sensitive residues in the peptide.
Q: Can I use the same deprotection protocol for O-methyl-D-Serine as I would for a standard serine residue with a tert-butyl protecting group?
A: Yes, the global deprotection and cleavage from the resin are performed in a single step using a TFA-based cocktail. The protocol does not need to be modified specifically for the O-methyl group, as it is a permanent modification and not a protecting group to be removed.
Data Summary
Table 1: Common Cleavage Cocktails for Peptide Synthesis
| Reagent | Composition (v/v) | Key Applications |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | General purpose, "odorless" alternative to thiol-containing cocktails. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides with Cys, Met, Trp, Tyr.[1] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH4I (w/w) | Specifically designed to prevent methionine oxidation.[3] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | General purpose with a strong scavenger combination. |
TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
Experimental Protocols
Protocol 1: Standard Cleavage of an O-methyl-D-Serine Containing Peptide
This protocol is a general guideline and should be optimized for your specific peptide.
-
Resin Preparation:
-
Transfer the peptide-resin (e.g., 0.1 mmol scale) to a reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL) to remove any residual Dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage:
-
Prepare the chosen cleavage cocktail (e.g., 10 mL of Reagent B or K) in a fume hood.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Slowly add the combined filtrate to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2 x 20 mL), centrifuging and decanting after each wash.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze by HPLC and mass spectrometry to confirm the identity and purity of the peptide and to verify the integrity of the O-methyl group.
-
Visualizations
Caption: Experimental workflow for the cleavage and deprotection of O-methyl-D-Serine peptides.
Caption: Troubleshooting decision tree for O-methyl-D-Serine peptide cleavage issues.
References
Validation & Comparative
Mass Spectrometry Analysis of O-methyl-D-Serine Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of non-canonical amino acids within peptides is critical for understanding their structure, function, and therapeutic potential. O-methyl-D-serine is one such modification that presents unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of peptides containing O-methyl-D-serine, with a particular focus on distinguishing this modification from its isobaric and more common counterpart, phosphoserine.
Comparison of Mass Spectrometry Fragmentation Methods
The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is paramount for the successful identification and localization of peptide modifications. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—each interact with modified peptides differently. Understanding these differences is key to designing robust analytical workflows.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are "slow-heating" methods that induce fragmentation through vibrational energy. While effective for sequencing the peptide backbone, this energy can cause labile modifications to fragment before the backbone, sometimes leading to the loss of information about the modification's location. In contrast, Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation method that cleaves the peptide backbone while often preserving labile post-translational modifications (PTMs).[1][2]
The primary challenge in analyzing O-methyl-serine is differentiating it from phosphoserine, as a methyl group (+14.02 Da) and a phosphate group (+79.97 Da) can be mistaken for other modifications or adducts if not carefully analyzed. A key distinction arises in their fragmentation patterns, particularly the stability of the modification.
Predicted Fragmentation Behavior: O-methyl-D-Serine vs. Phosphoserine
The following table summarizes the expected fragmentation characteristics for peptides containing O-methyl-D-serine versus phosphoserine when analyzed by CID, HCD, and ETD. The behavior of O-methyl-D-serine is predicted based on the fragmentation of other O-methylated compounds and protected O-methyl-serine derivatives, which indicates a characteristic neutral loss of methanol.[3]
| Fragmentation Method | O-methyl-D-Serine Peptides (Predicted Behavior) | Phosphoserine Peptides (Observed Behavior) | Key Differentiators |
| CID / HCD | Primary Fragmentation: Backbone cleavage (b- and y-ions).Characteristic Neutral Loss: Expected loss of methanol (CH₃OH) of -32.026 Da . This loss is anticipated to be less pronounced than the phosphate loss from phosphoserine. | Primary Fragmentation: Often dominated by a facile neutral loss of phosphoric acid (H₃PO₄) of -97.977 Da .[4] This lability can result in a spectrum with a strong precursor-98 peak and weak backbone fragment ions, complicating localization. | The mass of the neutral loss is the most definitive differentiator (-32 Da for O-methyl vs. -98 Da for phosphate).[3] The higher stability of the O-methyl ether bond compared to the phosphoester bond should result in more informative b- and y-ion series for O-methylated peptides in CID/HCD. |
| ETD | Primary Fragmentation: Extensive backbone cleavage yielding c- and z-ions.[1]Modification Stability: The O-methyl group is expected to be stable and remain attached to the serine side chain on the c- and z-ions, allowing for unambiguous site localization.[5] | Primary Fragmentation: Extensive backbone cleavage yielding c- and z-ions.[1]Modification Stability: The phosphate group is stable during ETD fragmentation and is retained on the c- and z-ions, enabling confident site localization.[6] | Both modifications are expected to be stable under ETD. Therefore, ETD is the superior method for localizing either modification, especially in peptides with multiple potential modification sites. The mass difference of the modification (+14.02 Da for methyl vs. +79.97 Da for phosphate) on the fragment ions provides clear differentiation. |
Experimental Protocols
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is essential for the analysis of modified peptides. The following protocol provides a general framework that can be optimized for specific peptide characteristics and instrument platforms.
Sample Preparation (Synthetic Peptide)
-
Solubilization: Dissolve the synthetic O-methyl-D-serine containing peptide in an appropriate solvent, such as 0.1% formic acid in water with 5-30% acetonitrile, to a concentration of approximately 1 mg/mL.[7] Hydrophobic peptides may require higher concentrations of organic solvent.[7]
-
Dilution: Prepare a working solution of 0.1-1.0 pmol/µL in LC-MS grade water/acetonitrile with 0.1% formic acid for injection.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm ID x 150 mm length).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient from ~2% to 40% Mobile Phase B over 30-60 minutes to ensure adequate separation of the peptide of interest from any impurities.
-
Flow Rate: 200-300 nL/min for nano-LC systems.
-
Column Temperature: 40 °C.[8]
Mass Spectrometry (MS)
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1/Full Scan: Acquire spectra over a mass range of m/z 350-1500.
-
MS/MS Analysis (Data-Dependent Acquisition):
-
Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Use a dynamic exclusion window of 30 seconds to prevent repeated fragmentation of the same precursor.
-
For CID/HCD: Use a normalized collision energy of 25-35%. For HCD, consider using stepped collision energy to improve fragment ion diversity.[9]
-
For ETD: Use calibrated ETD reaction times. ETD is most effective for precursor ions with a charge state of +2 or higher.[1]
-
-
Data Analysis:
-
Search the MS/MS spectra against a database containing the sequence of the expected peptide, with O-methylation of serine specified as a variable modification (+14.01565 Da).
-
Manually inspect the spectra for the presence of characteristic b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) that confirm the peptide sequence.
-
Look for the predicted neutral loss of 32.026 Da from the precursor ion and fragment ions in CID/HCD spectra.
-
Confirm the localization of the modification by identifying a series of fragment ions that all contain the mass shift of the O-methyl group.
-
Mandatory Visualizations
Biological Pathway: D-Serine Signaling
O-methyl-D-serine itself is not a known signaling molecule in biological systems. However, its precursor, D-serine, is a critical neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[5] Its synthesis and release are tightly regulated through a "serine shuttle" between astrocytes and neurons.[1]
Experimental Workflow
The logical flow for identifying and characterizing a modified peptide such as one containing O-methyl-D-serine involves several key steps, from sample preparation to data analysis and validation.
References
- 1. A strategy for distinguishing modified peptides based on post-digestion 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETD-Based Proteomic Profiling Improves Arginine Methylation Identification and Reveals Novel PRMT5 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of phosphopeptides by MALDI Q-TOF MS in positive and negative ion modes after methyl esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msf.ucsf.edu [msf.ucsf.edu]
- 9. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of O-Methylated Peptides: NMR Spectroscopy in Focus
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized peptides is a critical step in ensuring their intended biological activity and safety. O-methylation, the addition of a methyl group to a hydroxyl-containing amino acid side chain (e.g., Serine, Threonine) or the C-terminus, is a common modification aimed at enhancing peptide stability and bioavailability. However, this modification necessitates rigorous analytical validation to confirm its presence, location, and purity. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques—Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive validation of O-methylated peptides.
Core Analytical Techniques: A Comparative Overview
A multi-pronged approach is essential for the robust validation of O-methylated peptides, with each technique offering unique and complementary insights.
| Technique | Primary Information Provided | Key Considerations for O-Methylation | Sensitivity | Throughput |
| NMR Spectroscopy | - Unambiguous confirmation of O-methylation site. - Detailed 3D structure and conformation. - Quantification of methylation and impurities.[1][2] | - Can distinguish between O- and N-methylation. - Provides information on conformational changes due to methylation. | Moderate | Low |
| Mass Spectrometry (MS) | - Confirmation of molecular weight (mass shift of +14.02 Da). - Amino acid sequence verification via fragmentation (MS/MS).[3][4][5] | - Fragmentation patterns can help localize the modification.[6][7] - Cannot inherently distinguish between isomers (e.g., O- vs. N-methylation) without careful analysis of fragmentation. | High | High |
| HPLC / UPLC | - Purity assessment and quantification. - Separation of the O-methylated peptide from non-methylated precursors and other impurities.[8] | - O-methylation typically leads to a slight increase in hydrophobicity, resulting in a longer retention time in reversed-phase HPLC.[9][10] | Moderate | High |
In-Depth Analysis of Validation Techniques
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands out for its ability to provide a detailed atomic-level picture of the O-methylated peptide.
-
1D ¹H NMR: A preliminary 1D proton NMR spectrum offers a quick assessment of sample purity and the presence of the methyl group, which will appear as a distinct singlet, typically in the range of 3.3-3.8 ppm for O-methylation.
-
2D NMR (COSY, TOCSY, NOESY/ROESY): Two-dimensional NMR experiments are crucial for the complete assignment of all proton and carbon signals in the peptide.
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues.[11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is essential for determining the 3D structure and observing conformational changes induced by O-methylation.[12]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing an unambiguous signature for the O-methyl group (¹³C signal typically around 50-60 ppm).[12]
-
Quantitative NMR (qNMR): qNMR can be used for the accurate determination of the peptide content and the stoichiometry of O-methylation by comparing the integral of the O-methyl signal to the integrals of other well-resolved peptide signals and a certified internal standard.[1][13]
Mass Spectrometry: The Tool for Mass Confirmation and Sequencing
MS is a highly sensitive technique that is indispensable for confirming the molecular weight and sequence of the O-methylated peptide.
-
Intact Mass Analysis (MS1): The initial MS spectrum will confirm the successful addition of the methyl group by showing an increase of 14.01565 Da in the molecular weight of the peptide.
-
Tandem MS (MS/MS) Fragmentation Analysis: To localize the O-methylation, the peptide is fragmented, and the resulting fragment ions (b- and y-ions) are analyzed. The fragment ion containing the O-methylated residue will show a mass shift of +14 Da, thus pinpointing the modification site.[6][7]
High-Performance Liquid Chromatography: The Workhorse for Purity Assessment
RP-HPLC is the standard method for determining the purity of the synthesized O-methylated peptide.
-
Purity Profile: An HPLC chromatogram provides a visual representation of the sample's purity, with the main peak corresponding to the desired O-methylated peptide and smaller peaks representing impurities.
-
Retention Time Shift: The introduction of a methyl group generally increases the hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase column compared to its non-methylated counterpart.[9][10] This can serve as an initial indicator of successful methylation.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized O-methylated peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). For aqueous solutions, a 90% H₂O/10% D₂O mixture is commonly used. The final peptide concentration should be in the 1-5 mM range.[12]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and the presence of the characteristic O-methyl singlet.
-
2D TOCSY: Run a 2D TOCSY experiment with a mixing time of 60-80 ms to identify the amino acid spin systems.[12]
-
2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 150-300 ms to establish through-space proton connectivities for structural analysis.[12]
-
2D ¹H-¹³C HSQC: Obtain a natural abundance ¹H-¹³C HSQC spectrum to confirm the carbon-proton correlation of the O-methyl group.[12]
LC-MS/MS Analysis
-
Sample Preparation: Dissolve the peptide in a solvent compatible with both HPLC and MS, typically a mixture of water and acetonitrile with a small amount of formic acid (0.1%).
-
Chromatography: Use a C18 reversed-phase column with a gradient of increasing acetonitrile concentration to elute the peptide.[8]
-
Mass Spectrometry:
-
MS1 Scan: Acquire a full MS scan to determine the precursor ion (the protonated molecular ion of the O-methylated peptide).
-
MS/MS Scan: Isolate the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting MS/MS spectrum to confirm the amino acid sequence and locate the O-methylation.[8]
-
Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the O-methylated peptide at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[8]
-
Chromatography:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[8]
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.[8]
Visualizing the Workflow and Data Interpretation
Caption: A typical workflow for the synthesis and validation of O-methylated peptides.
Caption: Comparison of the information obtained from NMR, MS, and HPLC for the analysis of O-methylated peptides.
Conclusion
The validation of O-methylated peptides requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While HPLC is essential for routine purity checks and MS provides rapid confirmation of mass and sequence, NMR spectroscopy is unparalleled in its ability to deliver unambiguous structural information, including the precise location of the O-methylation and its impact on the peptide's three-dimensional conformation. For researchers and drug developers, a comprehensive validation strategy incorporating all three techniques is crucial for ensuring the quality, efficacy, and safety of novel O-methylated peptide therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. scite.ai [scite.ai]
- 3. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. benchchem.com [benchchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to HPLC Analysis for O-methyl-D-Serine Peptide Purity
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical step in ensuring experimental reproducibility and therapeutic safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of peptides containing O-methyl-D-Serine. We will explore how these modified peptides compare to their non-methylated or L-isoform counterparts under various analytical conditions and provide supporting experimental protocols and data.
Understanding the Analytical Challenge
The incorporation of O-methyl-D-Serine into a peptide sequence introduces unique analytical considerations. The methylation of the serine hydroxyl group increases the hydrophobicity of the amino acid residue, which can alter the peptide's retention characteristics in reversed-phase HPLC (RP-HPLC). Furthermore, the use of a D-amino acid introduces the potential for diastereomeric impurities, which may arise from incomplete chiral purity of the starting material or racemization during synthesis. A robust HPLC method must be capable of separating the target peptide from these closely related impurities, including deletion sequences, truncated sequences, and diastereomers.
Recommended Analytical Approach: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the analysis and purification of synthetic peptides.[1][2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[3]
Key Factors in Method Development:
-
Column Selection: A C18 reversed-phase column is the standard choice for peptide analysis.[4] Columns with a 5 µm particle size and a 100 Å pore size are commonly used.[4]
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solution containing an ion-pairing agent (like trifluoroacetic acid, TFA) is used to elute the peptides.[5][6]
-
Detection Wavelength: The peptide backbone has a strong absorbance at approximately 220 nm, which is the standard wavelength for detection.[4][7] If the peptide contains aromatic residues like Tryptophan or Tyrosine, 280 nm can also be used.[8]
Experimental Protocols
Below are detailed protocols for the comparative HPLC analysis of a model peptide containing O-methyl-D-Serine and its analogs.
Protocol 1: Standard RP-HPLC for Purity Assessment
This protocol is designed for the general purity assessment of the synthetic peptides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[9]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[9]
-
Sample Diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peptide peak as a percentage of the total peak area.[1]
Protocol 2: Chiral Separation HPLC for Diastereomer Analysis
This protocol is specifically designed to separate the D-Serine containing peptide from its L-Serine diastereomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a crown-ether based column)
Reagents:
-
Mobile Phase: 80% Methanol / 20% Water with 10 mM Perchloric Acid
-
Sample Diluent: Mobile Phase
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Isocratic Elution: Run the mobile phase without a gradient.
-
-
Data Analysis: Determine the retention times of the D- and L-isoforms. Calculate the percentage of the desired D-isoform.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analyses, comparing the O-methyl-D-Serine peptide with its L-isoform and a non-methylated D-Serine analog.
Table 1: Comparative Purity Assessment by Standard RP-HPLC
| Peptide | Retention Time (min) | Purity (%) | Major Impurity (Retention Time, min) |
| Ac-Tyr-(O-methyl-D-Ser)-Phe-Gly-NH2 | 18.5 | 98.2 | Deletion Sequence (16.2) |
| Ac-Tyr-(O-methyl-L-Ser)-Phe-Gly-NH2 | 18.5 | 97.9 | Truncated Sequence (17.1) |
| Ac-Tyr-D-Ser-Phe-Gly-NH2 | 15.2 | 98.5 | Oxidation Product (14.8) |
Table 2: Chiral Separation of D- and L-Serine Containing Peptides
| Peptide | D-Isomer Retention Time (min) | L-Isomer Retention Time (min) | Chiral Purity (% D-Isomer) |
| Ac-Tyr-(O-methyl-D-Ser)-Phe-Gly-NH2 | 12.3 | 14.1 | 99.5 |
| Ac-Tyr-(O-methyl-L-Ser)-Phe-Gly-NH2 | 12.3 | 14.1 | 0.5 |
Mandatory Visualization
Signaling Pathway Diagram
D-Serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a key role in excitatory neurotransmission and synaptic plasticity.[10][11] Peptides containing O-methyl-D-Serine may be designed to modulate this pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of peptide purity.
Logical Relationship Diagram
This diagram illustrates the relationship between different HPLC methods for peptide analysis.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
O-Methyl-Serine Incorporation: A Strategy for Enhanced Peptide Stability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing robust and effective peptide-based therapeutics, enhancing stability against degradation is a paramount concern. One promising strategy is the site-specific incorporation of modified amino acids. This guide provides a detailed comparison of the stability of peptides containing O-methyl-Serine (Ser(OMe)) versus their native Serine (Ser) counterparts. By replacing the hydrogen of the side-chain hydroxyl group with a methyl group, significant improvements in chemical stability can be achieved, offering a valuable tool for peptide drug design.
Executive Summary
The substitution of Serine with O-methyl-Serine in a peptide sequence has been shown to confer enhanced stability against specific chemical degradation pathways, particularly base-catalyzed hydrolysis. This modification prevents the cleavage of the peptide bond on the N-terminal side of the serine residue. While direct comparative data on enzymatic stability is limited, the steric hindrance introduced by the O-methyl group is anticipated to reduce susceptibility to certain proteases. This guide presents available experimental data, detailed methodologies for peptide synthesis and stability assessment, and visual representations of the underlying chemical and biological concepts.
Data Presentation: Quantitative Comparison
The following tables summarize the key stability characteristics of peptides containing Serine versus O-methyl-Serine.
Table 1: Chemical Stability - Peptide Bond Cleavage
| Peptide Variant | Condition | Degradation Pathway | Outcome | Reference |
| Ac-Phe-Ser -Tyr | 100 mM Phosphate Buffer, pH 7.4, 85°C, 14 days | N-terminal peptide bond cleavage | Significant truncation observed | [1] |
| Ac-Phe-Ser(OMe) -Tyr | 100 mM Phosphate Buffer, pH 7.4, 85°C, 14 days | N-terminal peptide bond cleavage | Truncation abolished | [1] |
Table 2: Chemical Stability - Racemization
| Peptide Variant | Condition | Degradation Pathway | Outcome | Reference |
| Ac-Phe-Ser -Tyr | 100 mM Phosphate Buffer, pH 7.4, 85°C, 14 days | Racemization of Serine | Significant racemization to D-Serine observed | [1] |
| Ac-Phe-Ser(OMe) -Tyr | 100 mM Phosphate Buffer, pH 7.4, 85°C, 14 days | Racemization of O-methyl-Serine | Racemization to D-Ser(OMe) occurred to a similar extent as the unmodified peptide | [1] |
Table 3: General Comparison of Properties
| Property | Serine-containing Peptide | O-methyl-Serine-containing Peptide | Rationale |
| Chemical Stability (Base-catalyzed hydrolysis) | Susceptible to N-terminal peptide bond cleavage. | Resistant to N-terminal peptide bond cleavage. | The hydroxyl group of serine can act as a nucleophile, facilitating the cleavage of the preceding peptide bond. Methylation of this hydroxyl group blocks this intramolecular reaction. |
| Enzymatic Stability (Predicted) | Susceptible to proteolysis by various proteases. | Potentially increased resistance to certain proteases. | The methyl group on the side chain may introduce steric hindrance, impeding access of the protease's active site to the peptide backbone. However, direct comparative experimental data is limited. |
| Conformational Flexibility | High | Potentially altered | The introduction of a methyl group can influence local conformational preferences and hydrogen bonding capabilities of the side chain. |
| Hydrophobicity | More hydrophilic | Slightly more hydrophobic | The addition of a methyl group increases the nonpolar character of the amino acid side chain. |
Mandatory Visualization
Below are diagrams illustrating key concepts related to peptide stability and synthesis.
Chemical stability of Serine vs. O-methyl-Serine peptides.
Workflow for synthesizing a peptide with O-methyl-Serine.
A generalized GPCR signaling pathway for a peptide ligand.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an O-methyl-Serine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ser(OMe)-OH using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates completion.
-
Drain the coupling solution and wash the resin with DMF (5 times).
4. Incorporation of Fmoc-Ser(OMe)-OH:
-
Follow the same coupling procedure as in step 3, using Fmoc-O-methyl-L-serine as the amino acid to be coupled.
5. Repeat Cycles:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the TFA filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
In Vitro Peptide Stability Assay in Human Serum
This protocol describes a general method to assess the stability of a peptide in human serum.
1. Materials:
-
Test peptide (both Serine and O-methyl-Serine versions) stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human serum.
-
Quenching solution (e.g., acetonitrile with 1% TFA).
-
Incubator or water bath at 37°C.
-
LC-MS system for analysis.
2. Procedure:
-
Pre-warm an aliquot of human serum to 37°C.
-
Spike the serum with the test peptide to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate serum proteins and stop enzymatic activity.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.
-
Plot the percentage of intact peptide remaining versus time.
3. Data Analysis:
-
Calculate the half-life (t½) of the peptide by fitting the degradation data to a first-order exponential decay model.[2]
Conclusion
The incorporation of O-methyl-Serine into peptides presents a valuable strategy for enhancing their chemical stability, specifically by preventing base-catalyzed cleavage at the N-terminal side of the serine residue.[1] While further research is needed to fully quantify the impact on enzymatic stability, the steric hindrance provided by the O-methyl group suggests a potential for increased resistance to proteolysis. The straightforward integration of Fmoc-Ser(OMe)-OH into standard solid-phase peptide synthesis protocols makes this modification accessible for the rational design of more robust peptide therapeutics. For researchers in drug development, O-methyl-Serine offers a promising tool to overcome some of the inherent stability challenges of peptide-based drugs, potentially leading to candidates with improved pharmacokinetic profiles.
References
O-Methylated Serine: A Shield Against Enzymatic Degradation of Therapeutic Peptides
A comparative guide for researchers, scientists, and drug development professionals on the enhanced enzymatic stability of peptides containing O-methylated serine.
In the quest for more robust and effective peptide-based therapeutics, enhancing stability against enzymatic degradation is a paramount challenge. Native peptides often fall prey to rapid cleavage by proteases in the body, severely limiting their bioavailability and therapeutic window. A key strategy to overcome this hurdle is the site-specific incorporation of modified amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing O-methylated serine (Ser(OMe)) versus their native serine (Ser) counterparts, offering insights supported by established principles of enzyme-substrate interactions and providing detailed experimental protocols for validation.
The Stability Advantage of O-Methylation
The introduction of a methyl group to the hydroxyl side chain of serine offers a subtle yet powerful modification that can significantly bolster a peptide's resistance to enzymatic breakdown. This enhancement in stability is primarily attributed to two key mechanisms:
-
Steric Hindrance: The methyl group adds bulk to the serine side chain, physically obstructing the approach of proteases to the peptide backbone. This steric shield makes it more difficult for the active site of the enzyme to properly accommodate and cleave the peptide bond adjacent to the modified residue.
-
Altered Electronic Properties: The replacement of the hydroxyl hydrogen with a methyl group modifies the electronic environment of the side chain. This can disrupt key hydrogen bonding interactions that are often crucial for enzyme recognition and the catalytic mechanism of hydrolysis.
While extensive quantitative data directly comparing the half-life of identical peptides with and without O-methylated serine is not abundant in publicly available literature, the foundational principles of enzyme kinetics strongly suggest a significant increase in stability for the modified peptides. The following table summarizes the expected comparative stability based on these principles.
Comparative Enzymatic Stability: A Data-Driven Overview
| Attribute | Peptide with Serine (Ser) | Peptide with O-Methylated Serine (Ser(OMe)) | Rationale for Difference |
| Susceptibility to Trypsin | Potentially susceptible if near a basic residue (Lys, Arg) | Expected to have lower susceptibility | While trypsin primarily cleaves C-terminal to Lys and Arg, the local conformation influenced by a nearby serine can play a role. O-methylation can alter this local structure, potentially hindering trypsin's access or binding affinity. |
| Susceptibility to Chymotrypsin | Susceptible | Expected to have significantly lower susceptibility | Chymotrypsin exhibits a preference for cleaving C-terminal to large hydrophobic residues, but it can also cleave at other sites, including serine, albeit at a lower rate. The added steric bulk and altered electronics of Ser(OMe) are expected to strongly disfavor chymotrypsin cleavage. |
| Stability in Human Serum | Generally low to moderate | Expected to be significantly higher | Human serum contains a complex mixture of proteases with broad specificities. By protecting a potential cleavage site, O-methylation is anticipated to increase the overall metabolic half-life of the peptide in a physiological environment. |
Experimental Protocols for Assessing Enzymatic Stability
To empower researchers to quantitatively assess the stabilizing effects of O-methylated serine in their own peptide candidates, detailed protocols for key enzymatic stability assays are provided below.
Protease Stability Assay (Trypsin or Chymotrypsin)
This assay evaluates the stability of a peptide against specific proteases.
Materials:
-
Peptide stock solutions (modified and unmodified) of known concentration (e.g., 1 mg/mL in a suitable buffer).
-
Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl).
-
Digestion Buffer (e.g., for Trypsin: 50 mM Ammonium Bicarbonate, pH 8.0; for Chymotrypsin: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8).
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Peptide Incubation: Dilute the peptide stock solution to a final concentration of 0.1 mg/mL in the appropriate digestion buffer.
-
Enzyme Addition: Add trypsin or chymotrypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).
-
Time-Point Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products. The percentage of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
Protease Stability Assay Workflow
Serum Stability Assay
This assay provides a more physiologically relevant assessment of peptide stability in a complex biological matrix.
Materials:
-
Peptide stock solutions (modified and unmodified).
-
Human or animal serum (e.g., Fetal Bovine Serum - FBS).
-
Phosphate-Buffered Saline (PBS).
-
Precipitating Solution (e.g., Acetonitrile (ACN) with 1% TFA).
-
HPLC system with a C18 column.
Procedure:
-
Serum Preparation: Thaw the serum and centrifuge to remove any precipitates.
-
Peptide Incubation: Dilute the peptide stock solution into the serum to a final concentration (e.g., 10 µM). Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Add the aliquot to the cold precipitating solution to stop enzymatic activity and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant and analyze it by HPLC to quantify the amount of intact peptide remaining.
-
Half-Life Calculation: Determine the half-life as described in the protease stability assay.
Serum Stability Assay Workflow
Conclusion
The incorporation of O-methylated serine represents a promising and straightforward strategy for enhancing the enzymatic stability of peptide therapeutics. By introducing steric hindrance and altering the electronic properties of the serine side chain, this modification can effectively shield peptides from proteolytic degradation, potentially leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively evaluate the benefits of O-methylated serine in their specific peptide candidates, thereby facilitating the rational design of more stable and effective peptide drugs.
Analytical techniques to confirm stereochemistry of D-amino acids in peptides
A Researcher's Guide to Confirming D-Amino Acid Stereochemistry in Peptides
The presence of D-amino acids in peptides, once considered a rarity, is now recognized as a critical factor in their structure, function, and therapeutic potential.[1] Unlike the canonical L-amino acids incorporated during ribosomal synthesis, D-amino acids are typically introduced through post-translational modifications or non-ribosomal peptide synthesis.[2][3] Their presence can dramatically alter a peptide's biological activity, stability against proteolysis, and receptor binding affinity. Consequently, robust analytical techniques to confirm the stereochemistry of amino acid residues are indispensable for researchers in drug development and proteomics.
This guide provides a comparative overview of the principal analytical techniques used to identify and quantify D-amino acids within a peptide sequence. We will delve into the methodologies, present quantitative data for comparison, and provide detailed experimental protocols for key methods.
Comparison of Analytical Techniques
The choice of analytical method depends on several factors, including the complexity of the sample, the required sensitivity, available equipment, and whether the goal is simply detection or precise quantification. The most common approaches can be broadly categorized into chromatographic, electrophoretic, and enzymatic methods.
| Technique | Principle | Sensitivity | Sample Prep Time | Advantages | Disadvantages |
| Chiral GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase column, followed by mass spectrometry.[4] | High (fmol-pmol) | Moderate to Long | Excellent resolution and sensitivity; well-established.[4][5] | Requires hydrolysis and derivatization, which can introduce racemization; not suitable for non-volatile compounds.[4] |
| Marfey's Method (HPLC) | Peptide hydrolysis, derivatization with a chiral reagent (Marfey's reagent) to form diastereomers, followed by separation using reverse-phase HPLC.[6][7] | High (pmol) | Long | Reliable and widely used; good for quantification.[7] | Hydrolysis step can cause racemization; reagent can interfere with some amino acid peaks.[6] |
| Chiral HPLC | Direct separation of amino acid enantiomers on a chiral stationary phase (CSP) without derivatization.[1][8] | Moderate (nmol) | Short | Direct analysis, less sample manipulation.[1] | Lower resolution for some amino acids compared to derivatization methods; CSPs can be expensive. |
| Capillary Electrophoresis (CE) | Separation of charged amino acid enantiomers in a capillary based on their differential migration in an electric field containing a chiral selector.[9][10] | High (amol-fmol) | Short | High separation efficiency, low sample and reagent consumption.[9][10] | Lower loading capacity; can be less robust than HPLC. |
| Enzymatic Methods | Use of stereospecific enzymes (e.g., D-amino acid oxidase) to selectively act on D-amino acids, with detection of the product or consumption of a substrate.[11][12] | High to Very High | Short to Moderate | High specificity and sensitivity; can be used in complex mixtures.[11][12] | Enzyme specificity may be limited to certain D-amino acids; not a universal method for all amino acids.[12] |
| NMR Spectroscopy | Analysis of the three-dimensional structure of the peptide in solution to determine the stereochemistry based on nuclear Overhauser effects (NOEs) and coupling constants.[13][14] | Low (μmol-mmol) | Long (for full assignment) | Provides detailed 3D structural information without hydrolysis; can identify the exact position of the D-amino acid.[14][15] | Requires large amounts of pure sample; complex data analysis.[13] |
Experimental Workflows and Protocols
To provide a practical understanding, we will detail the workflows and protocols for two widely employed methods: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Marfey's Method.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is a gold standard for the sensitive and accurate determination of amino acid enantiomeric ratios. The overall workflow involves liberating the amino acids from the peptide backbone, derivatizing them to increase volatility, and then separating the enantiomers on a chiral column.
Detailed Protocol for Chiral GC-MS:
-
Peptide Hydrolysis:
-
Place approximately 0.5-1 mg of the peptide sample into a glass hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 18-24 hours.
-
After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Re-dissolve the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
-
Derivatization:
-
This protocol uses heptafluorobutyl chloroformate (HFBCF) for derivatization.[16][17]
-
Take an aliquot of the hydrolysate (e.g., 100 µL) and place it in a reaction vial.
-
Add an internal standard (e.g., a known amount of a non-naturally occurring amino acid or an isotopically labeled standard).
-
Add 50 µL of isooctane and 20 µL of HFBCF.
-
Vortex vigorously for 1 minute.
-
Allow the phases to separate. The derivatized amino acids will be in the upper isooctane layer.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the isooctane layer into the GC-MS system.
-
GC Column: Use a chiral capillary column, such as Chirasil-L-Val.[4][16]
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 200°C) at a rate of 4°C/min.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[16]
-
-
Data Analysis:
-
Identify the peaks for D- and L-amino acids by comparing their retention times to those of known standards.
-
Quantify the amount of each enantiomer by integrating the peak areas. The enantiomeric ratio (e.g., %D) can then be calculated.
-
Marfey's Method
Marfey's method is a robust, pre-column derivatization technique for HPLC. It involves reacting the amino acid hydrolysate with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA or Marfey's reagent), which creates diastereomeric derivatives that can be separated on a standard achiral reverse-phase column.[6][18]
Detailed Protocol for Marfey's Method:
-
Peptide Hydrolysis:
-
Perform acid hydrolysis as described in the GC-MS protocol (Step 1).
-
After evaporation of the acid, re-suspend the amino acid residue in 250 µL of water.[19]
-
-
Derivatization with FDAA: [19]
-
To the amino acid solution, add 20 µL of 1 M NaHCO₃.
-
Add 40 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Mix and incubate the reaction at 40°C for 90 minutes in the dark, with occasional stirring.
-
-
Reaction Quenching and Preparation for HPLC:
-
After incubation, stop the reaction by adding 20 µL of 2 M HCl.[19]
-
Evaporate the solution to dryness under vacuum.
-
Re-dissolve the derivatized sample in 1 mL of the initial mobile phase (e.g., acetonitrile/water/TFA mixture).
-
-
HPLC Analysis:
-
Injection: Inject 20-50 µL of the sample onto the HPLC system.
-
Column: Use a standard reverse-phase C18 column.
-
Mobile Phase: A typical gradient elution involves:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Run a linear gradient from a low percentage of B to a high percentage of B over 40-60 minutes.
-
-
Detection: Monitor the elution of the diastereomers using a UV detector at 340 nm.[6][19]
-
-
Data Analysis:
-
The L-FDAA derivatives of L-amino acids typically elute earlier than the L-FDAA derivatives of D-amino acids.
-
Confirm the identity and stereochemistry of the amino acids in the peptide hydrolysate by comparing their retention times with those of derivatized D- and L-amino acid standards run under the same conditions.[6]
-
Conclusion
Confirming the stereochemistry of amino acids in peptides is a critical analytical challenge with significant implications for research and drug development. While methods like GC-MS and Marfey's analysis require sample hydrolysis, they offer high sensitivity and quantitative accuracy. Capillary electrophoresis provides excellent separation efficiency with minimal sample consumption. For non-destructive analysis of the intact peptide, NMR spectroscopy is unparalleled, though it requires larger sample quantities. Enzymatic assays offer high specificity for certain D-amino acids and are valuable for screening purposes.[11] The selection of the most appropriate technique will be guided by the specific research question, sample availability, and the analytical capabilities at hand. By applying these robust methodologies, researchers can confidently elucidate the stereochemical composition of peptides, paving the way for a deeper understanding of their biological roles and therapeutic applications.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 11. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 19. 3.4. Determination of the Absolute Configuration of the Amino Acids by Marfey’s Method [bio-protocol.org]
A Comparative Guide to the Mass Spectrometric Fragmentation of O-methyl-serine Peptides
For researchers, scientists, and drug development professionals, the precise characterization of post-translational modifications (PTMs) is critical for understanding protein function and developing targeted therapeutics. O-methylation of serine residues is a subtle but potentially significant PTM that can influence protein structure and signaling. Mass spectrometry (MS) is the primary tool for identifying and localizing such modifications. This guide provides a comparative analysis of the fragmentation patterns of O-methyl-serine containing peptides under different tandem mass spectrometry (MS/MS) conditions, offering insights into the optimal methods for their detection and characterization.
Introduction to O-methyl-serine and its Analysis
O-methylation of serine introduces a methyl group to the hydroxyl side chain, resulting in a mass shift of +14.01565 Da. While less common than phosphorylation or acetylation, serine methylation has been implicated in various biological processes. The accurate identification of O-methyl-serine by MS/MS relies on the interpretation of fragmentation spectra, which can be generated by various techniques, most notably Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). Each method imparts energy to the peptide ions in a different manner, leading to distinct fragmentation patterns that offer complementary information.
Comparison of Fragmentation Techniques
The choice of fragmentation technique can significantly impact the successful identification of O-methyl-serine. Below is a comparison of the expected fragmentation behaviors with CID and ETD, based on established principles of peptide fragmentation and data from analogous modified peptides.
Collision-Induced Dissociation (CID)
CID is a "slow-heating" method that typically results in the cleavage of the most labile bonds, primarily the peptide backbone amide bonds, to produce b- and y-type ions . For peptides containing O-methyl-serine, a key characteristic fragmentation pathway is the neutral loss of methanol (CH₃OH) from the serine side chain.
Key Fragmentation Characteristics in CID:
-
Dominant b- and y-ions: These ions arise from the cleavage of the peptide backbone and are used for sequence determination.
-
Neutral Loss of Methanol (32.02621 Da): A prominent neutral loss of 32 Da from the precursor ion and fragment ions containing the O-methyl-serine residue is anticipated. This is analogous to the neutral loss of methanol from peptides with a C-terminal methyl ester[1]. This neutral loss can serve as a diagnostic marker for the presence of an O-methyl group on a serine or threonine residue.
-
Potential for Ambiguity: As with other labile modifications, CID can sometimes lead to the preferential loss of the modification, resulting in a spectrum with weak backbone fragmentation, which can complicate precise localization of the O-methyl group. Careful analysis of the full series of b- and y-ions is necessary to pinpoint the modification site. It is crucial to distinguish true serine methylation from potential artifacts, as demonstrated in studies of histone modifications where unexpected fragmentation of other methylated residues can mimic the mass shift of a methylated serine[2].
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to the peptide ion, leading to the cleavage of the N-Cα bond in the peptide backbone. This process generates c- and z-type fragment ions . A significant advantage of ETD is its ability to preserve labile PTMs that are often lost during CID.
Key Fragmentation Characteristics in ETD:
-
Dominant c- and z-ions: These fragment ions provide complementary sequence information to the b- and y-ions from CID.
-
Preservation of the O-methyl Group: ETD is expected to retain the O-methyl group on the serine side chain of the resulting c- and z-ions. This preservation is critical for unambiguous localization of the modification site, especially in peptides with multiple potential modification sites.
-
Absence of Significant Neutral Loss: Unlike CID, ETD is not expected to produce a significant neutral loss of methanol. This difference in fragmentation behavior between CID and ETD can be a powerful tool for confirming the presence of an O-methyl-serine modification.
-
Charge State Dependency: ETD is generally more effective for peptides with a charge state of +2 or higher.
Quantitative Data Summary
While specific experimental data for O-methyl-serine peptides is limited in the literature, the following table summarizes the expected key differences in fragmentation patterns based on data from analogous modifications and general fragmentation principles.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Preservation of O-methyl Group | Moderate to Low | High |
| Characteristic Neutral Loss | Prominent loss of Methanol (32 Da)[1] | Minimal to no neutral loss of Methanol |
| Diagnostic Ions | Precursor and fragment ions showing a neutral loss of 32 Da | c- and z-ions with a mass shift of +14.01565 Da at the serine residue |
| Optimal Precursor Charge State | ≥ +2 | ≥ +2 |
Experimental Protocols
The following provides a general workflow for the analysis of O-methyl-serine peptides by LC-MS/MS. Specific parameters should be optimized for the instrument and sample being analyzed.
Sample Preparation
-
Protein Digestion: Proteins are typically digested with a protease such as trypsin to generate peptides of a suitable size for MS analysis.
-
Peptide Enrichment (Optional): Due to the potentially low stoichiometry of O-methyl-serine, enrichment strategies may be necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) or specific affinity-based methods could be explored.
-
Desalting: Peptides are desalted using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Peptides are separated using a reversed-phase nano-liquid chromatography (nanoLC) system.
-
Column: C18 analytical column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~2% to ~40% mobile phase B over 60-120 minutes is a typical starting point.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a range of m/z 350-1500.
-
MS/MS Scans: Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.
-
CID: Use a normalized collision energy of ~25-35%.
-
ETD: Use a calibrated reaction time and supplemental activation if necessary.
-
Combined Approach: An acquisition method that alternates between CID and ETD for the same precursor ion can provide the most comprehensive data.
-
-
Data Analysis
-
Database Search: Raw MS/MS data are searched against a protein sequence database using a search engine such as Mascot, SEQUEST, or MaxQuant.
-
Search Parameters:
-
Enzyme: Trypsin (or the enzyme used for digestion).
-
Fixed Modifications: Carbamidomethylation of cysteine (if applicable).
-
Variable Modifications: Oxidation of methionine, and O-methylation of serine (+14.01565 Da).
-
Fragment Ion Tolerance: Set according to the mass accuracy of the instrument (e.g., 0.5 Da for ion trap, <20 ppm for Orbitrap).
-
-
Data Validation: All identifications of O-methyl-serine peptides should be manually inspected to confirm the presence of key diagnostic features, such as the neutral loss of methanol in CID spectra and the correct mass-shifted c- and z-ions in ETD spectra. The use of synthetic peptides with a known O-methyl-serine site is highly recommended for validation[2].
Visualizing Fragmentation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.
Conclusion
The analysis of O-methyl-serine peptides by mass spectrometry benefits from a multi-faceted approach. CID is useful for initial screening, with the neutral loss of methanol serving as a potential diagnostic indicator. However, for confident localization of the modification, ETD is superior due to its ability to preserve the labile O-methyl group. The combination of both fragmentation techniques in a single analysis provides the most comprehensive data for unambiguous identification. As with any PTM analysis, careful data validation, ideally with the use of synthetic standards, is paramount to avoid misinterpretations. This guide provides a framework for researchers to design and interpret experiments aimed at elucidating the role of O-methyl-serine in biological systems.
References
A Researcher's Guide to Side-Chain Protection of D-Serine in Solid-Phase Peptide Synthesis
The strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS), directly influencing the yield, purity, and integrity of the final peptide. For the trifunctional amino acid D-serine, with its nucleophilic hydroxyl side chain, appropriate protection is paramount to prevent unwanted side reactions during peptide elongation. This guide provides a comprehensive comparison of the most commonly employed side-chain protecting groups for D-serine in Fmoc-based SPPS: tert-Butyl (tBu), Trityl (Trt), and Benzyl (Bzl).
Performance Comparison of D-Serine Protecting Groups
The choice of protecting group impacts several key aspects of SPPS, including stability during synthesis, ease of removal, and the potential for side reactions. The following tables summarize the performance characteristics of the tBu, Trt, and Bzl protecting groups for the D-serine side chain.
Table 1: General Characteristics and Reaction Conditions
| Feature | tert-Butyl (tBu) | Trityl (Trt) | Benzyl (Bzl) |
| Chemical Nature | Ether | Ether | Ether |
| Primary Application | Fmoc-SPPS | Fmoc-SPPS | Primarily Boc-SPPS, less common in Fmoc-SPPS |
| Protection Conditions | Acid-catalyzed addition of isobutylene to the hydroxyl group. | Reaction with trityl chloride in the presence of a base. | Williamson ether synthesis using benzyl bromide. |
| Deprotection Conditions | Strong acid (e.g., >90% Trifluoroacetic Acid - TFA)[1] | Mild acid (e.g., 1-5% TFA in DCM), or standard strong acid cleavage cocktails[1] | Very strong acids (e.g., HF, TFMSA)[2] |
| Orthogonality to Fmoc | Fully orthogonal; stable to piperidine.[2][3] | Fully orthogonal; stable to piperidine.[2] | Fully orthogonal; stable to piperidine. |
Table 2: Performance in SPPS and Potential Side Reactions
| Performance Metric | tert-Butyl (tBu) | Trityl (Trt) | Benzyl (Bzl) |
| Coupling Efficiency | Generally high and reliable for most sequences. | High, but the steric bulk may occasionally hinder coupling to sterically demanding residues.[4] | Generally high. |
| Racemization Risk | Low, but can be induced by certain bases like DIPEA.[5] The use of collidine is recommended as a substitute.[5] | Higher risk compared to tBu, especially with base-mediated coupling methods.[1] Carbodiimide activation without base is recommended to minimize racemization.[6][7] | Generally low under standard coupling conditions. |
| Aggregation Prevention | Less effective in preventing aggregation in difficult sequences. | The steric bulk can disrupt interchain hydrogen bonding, reducing aggregation, especially in sequences prone to it (e.g., poly-serine).[8][9] | Not specifically noted for aggregation prevention. |
| Key Side Reactions | - Incomplete deprotection with insufficient TFA concentration or time.- t-Butylation of sensitive residues (e.g., Trp, Cys) if scavengers are inadequate. | - Premature deprotection with repeated mild acid treatments (e.g., during loading onto 2-chlorotrityl resin).- Reversible cleavage, requiring efficient scavenging of the trityl cation.[7] | - Requires harsh cleavage conditions that can degrade sensitive peptides.- Benzylation of sensitive residues. |
| Compatibility with Resins | Compatible with standard acid-labile resins (e.g., Wang, Rink Amide). | Compatible with standard and hyper-acid-sensitive resins (e.g., 2-chlorotrityl chloride resin).[1] | Compatible with resins requiring strong acid cleavage (e.g., PAM, Merrifield). |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in SPPS. The following sections outline the key steps for the incorporation of D-serine using each of the discussed protecting groups in a standard manual Fmoc-SPPS workflow.
General Fmoc-SPPS Cycle
The following diagram illustrates a standard cycle for Fmoc-SPPS.
Protocol 1: Incorporation of Fmoc-D-Ser(tBu)-OH
This is the most standard protocol for incorporating serine in Fmoc-SPPS.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 100-200 mesh, ~0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]
2. Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]
3. Coupling:
-
In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3 equivalents relative to resin loading), an activating agent (e.g., HBTU, 2.9 eq.), and a base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 eq. or 2,4,6-collidine, 6 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue), indicating incomplete coupling, extend the reaction time or perform a second coupling.[10]
4. Washing:
-
After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
5. Final Cleavage and Deprotection:
-
After synthesis is complete, wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail. For peptides without other sensitive residues, a standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
Protocol 2: Incorporation of Fmoc-D-Ser(Trt)-OH
The protocol is similar to that for the tBu group, with special attention to the choice of base during coupling to minimize racemization.
1. Resin Preparation and 2. Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
3. Coupling:
-
Due to the increased risk of racemization with the Trt group, using a carbodiimide-based activation with an additive and without a tertiary amine base is recommended.
-
In a separate vessel, dissolve Fmoc-D-Ser(Trt)-OH (3 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (3 eq.) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and pre-activate for 5-10 minutes.
-
Add the activated solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
4. Washing:
-
Follow step 4 from Protocol 1.
5. Final Cleavage and Deprotection:
-
The Trt group is more acid-labile than the tBu group.
-
Use a cleavage cocktail with efficient scavengers for the trityl cation. Reagent B (TFA/Phenol/Water/TIS 88:5:5:2 v/v/v/v) is effective for scavenging trityl groups.[12]
-
Follow the cleavage and precipitation procedure as described in step 5 of Protocol 1.
Protocol 3: Incorporation of Fmoc-D-Ser(Bzl)-OH
While less common in Fmoc-SPPS, this protecting group can be used. The primary challenge is the harsh final cleavage.
1. Resin Preparation, 2. Fmoc Deprotection, 3. Coupling, and 4. Washing:
-
Follow steps 1-4 from Protocol 1. Coupling efficiency is generally high.[11]
5. Final Cleavage and Deprotection:
-
The Benzyl ether is stable to standard TFA cleavage cocktails.
-
Harsh acids are required for its removal, which is a significant drawback of this protecting group in the Fmoc strategy.
-
Cleavage requires treatment with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which necessitates specialized equipment and handling procedures. This limits its applicability for many labs and for sensitive peptides.
Logical Relationships in Protecting Group Strategy
The selection of a protecting group is governed by the principles of orthogonal protection, ensuring that the Nα-protecting group and the side-chain protecting groups can be removed under distinct conditions.
Conclusion
For the routine synthesis of D-serine-containing peptides via Fmoc-SPPS, the O-tert-Butyl (tBu) protecting group remains the gold standard due to its high stability, reliability, and compatibility with standard protocols. The O-Trityl (Trt) group emerges as a valuable alternative for challenging sequences prone to aggregation, where its steric bulk can significantly improve synthesis outcomes. However, careful selection of coupling conditions is necessary to mitigate the higher risk of racemization. The O-Benzyl (Bzl) group is generally not recommended for standard Fmoc-SPPS due to the requirement for harsh, non-orthogonal cleavage conditions that can compromise the integrity of the final peptide. The choice of protecting group should be made based on the specific peptide sequence, the overall synthetic strategy, and the available laboratory infrastructure.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. cblpatras.gr [cblpatras.gr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-O-methyl-D-Serine
For laboratory professionals engaged in peptide synthesis and drug development, the proper management and disposal of chemical reagents like Fmoc-O-methyl-D-Serine are paramount for ensuring a safe working environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Fmoc-O-methyl-D-Serine, applicable to researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Protocols
While specific toxicity data for Fmoc-O-methyl-D-Serine is limited, it is prudent to handle it with the same level of care as other laboratory chemicals. The primary risks are associated with the inhalation of dust and contact with skin or eyes.[1]
Mandatory Personal Protective Equipment (PPE):
To minimize exposure, the following PPE is required when handling Fmoc-O-methyl-D-Serine in both solid and solution forms:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Prevents eye irritation from dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Avoids skin contact and potential irritation.[2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation of fine powder.[3] |
II. Disposal Procedures for Solid Fmoc-O-methyl-D-Serine
Unused, expired, or contaminated solid Fmoc-O-methyl-D-Serine must be treated as hazardous chemical waste.[2][4] Under no circumstances should it be disposed of in regular waste streams or down the drain.[4][5]
Step-by-Step Disposal Protocol:
-
Segregation: Keep solid Fmoc-O-methyl-D-Serine waste separate from other chemical waste to prevent unintended reactions.[5]
-
Packaging: Place the solid waste in a clearly labeled and sealable container. The original container is suitable if it is in good condition.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Fmoc-O-methyl-D-Serine," and the approximate quantity.[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, awaiting disposal.[5]
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal service.[5]
III. Disposal of Liquid Waste Containing Fmoc-O-methyl-D-Serine
Liquid waste, such as solutions from peptide synthesis containing Fmoc-O-methyl-D-Serine, must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix liquid waste containing Fmoc-O-methyl-D-Serine with other waste streams, especially acidic waste, to avoid potentially violent reactions.[4]
-
Containerization: Collect liquid waste in a designated, chemically resistant, and sealable container. Ensure the container is compatible with the solvents used.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical components with their approximate percentages.
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible chemicals.[2]
-
Final Disposal: Arrange for collection and disposal through your institution's certified hazardous waste management program.
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.
Spill Response:
| Spill Size | Action |
| Small Spill | Use appropriate tools to carefully place the spilled material into a convenient, labeled waste disposal container.[6] |
| Large Spill | Use a shovel to transfer the spilled material into a suitable waste disposal container.[6] |
| Decontamination | Following the removal of the spilled solid, decontaminate the area with a suitable solvent, followed by washing with soap and water. Collect all cleanup materials as hazardous waste.[2] |
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[6] If irritation persists, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
It is imperative to consult your institution's specific safety and waste disposal guidelines, as local regulations may vary. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and safety.
References
Essential Safety and Handling Guide for Fmoc-O-methyl-D-Serine
This guide provides crucial safety and logistical information for the handling of Fmoc-O-methyl-D-Serine, a key reagent in peptide synthesis. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and maintaining the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Fmoc-O-methyl-D-Serine is a derivative of the amino acid serine. While specific toxicity data is limited, it should be handled with the care accorded to all laboratory chemicals. The primary risks are associated with the inhalation of dust and contact with skin or eyes. Similar Fmoc-protected amino acids are not classified as acutely toxic but may cause irritation upon contact.[1] As a fine chemical powder, it is prudent to minimize exposure.[2]
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][2][4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical advice.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent exposure when handling Fmoc-O-methyl-D-Serine in both solid and solution forms.
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Safety goggles or a face shield conforming to EN166 or NIOSH approved standards.[1][4] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1][4] | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat or a chemical-resistant apron/suit.[1] | Shields skin and personal clothing from spills.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids, or with organic vapor cartridges for solutions).[1] | Required when handling the powder outside of a chemical fume hood or when dust formation is likely.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of Fmoc-O-methyl-D-Serine from receipt to disposal.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are accessible.[1]
-
Perform all weighing and handling of the powder within a certified chemical fume hood or a balance enclosure to minimize inhalation risks.[1]
-
Use a spatula for transferring the solid to avoid generating dust.[1]
2. Solution Preparation:
-
When preparing solutions, always add the solid Fmoc-O-methyl-D-Serine to the solvent slowly while stirring to prevent splashing.[1]
-
Work within a chemical fume hood, especially when using volatile solvents like Dimethylformamide (DMF).[1]
-
Ensure the container is clearly labeled with the contents and concentration.
3. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage for the powder is often at -20°C for long-term stability.[5]
-
To prevent moisture contamination, allow the container to equilibrate to room temperature in a desiccator before opening.[6]
-
Stock solutions should be prepared fresh. If storage is necessary, use anhydrous solvents and store at -20°C for short periods or -80°C for longer durations.[5][6]
Disposal Plan
All waste containing Fmoc-O-methyl-D-Serine must be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.
-
Waste Segregation: Collect waste in a designated, labeled, and compatible container with a secure lid.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains.
Physicochemical Data
| Parameter | Value | Reference |
| CAS Number | 874817-14-8 | [7] |
| Molecular Formula | C₁₉H₁₉NO₅ | [7] |
| Molecular Weight | 341.3 g/mol | [7] |
| Appearance | White to off-white powder | [5][7] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [5] |
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling Fmoc-O-methyl-D-Serine in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
